molecular formula C20H32N2O4 B6336229 Boc-Leu-psi(CH2NH)-Phe-OH CAS No. 204199-69-9

Boc-Leu-psi(CH2NH)-Phe-OH

カタログ番号: B6336229
CAS番号: 204199-69-9
分子量: 364.5 g/mol
InChIキー: YLTAXVACNOZSLH-IRXDYDNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Leu-psi(CH2NH)-Phe-OH is a useful research compound. Its molecular formula is C20H32N2O4 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-Leu-psi(CH2NH)-Phe-OH is 364.23620751 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-Leu-psi(CH2NH)-Phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Leu-psi(CH2NH)-Phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-14(2)11-16(22-19(25)26-20(3,4)5)13-21-17(18(23)24)12-15-9-7-6-8-10-15/h6-10,14,16-17,21H,11-13H2,1-5H3,(H,22,25)(H,23,24)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTAXVACNOZSLH-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Boc-Leu-ψ(CH₂NH)-Phe-OH: A Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Native Peptide Bond

In the landscape of modern drug discovery and chemical biology, native peptides, despite their high specificity and biological activity, are often hampered by poor metabolic stability and limited bioavailability.[1][2] Their susceptibility to enzymatic degradation by proteases necessitates the development of "peptidomimetics"—molecules that mimic the structure and function of natural peptides but possess enhanced pharmacological properties.[1] This guide focuses on a key peptidomimetic building block, Boc-Leu-ψ(CH₂NH)-Phe-OH , a dipeptide analogue where the scissile amide bond between Leucine (Leu) and Phenylalanine (Phe) is replaced by a reduced amide isostere, the methyleneamino group [-CH₂-NH-].

This modification fundamentally alters the molecule's chemical and physical properties, conferring resistance to proteolysis while introducing significant conformational flexibility.[3] As such, Boc-Leu-ψ(CH₂NH)-Phe-OH serves as a critical tool for researchers and drug development professionals aiming to create more robust and effective peptide-based therapeutics, particularly enzyme inhibitors and modulators of protein-protein interactions.

Molecular Profile and Structural Analysis

Boc-Leu-ψ(CH₂NH)-Phe-OH is a precisely engineered molecule designed for use in peptide synthesis. Its structure incorporates three key features: an N-terminal protecting group, a modified peptide backbone, and standard amino acid residues.

  • N-Boc Group: The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group is a cornerstone of peptide chemistry, preventing unwanted reactions at the N-terminal amine during coupling and chain elongation.[4][5]

  • Amino Acid Residues: The structure is based on the amino acids L-Leucine, a hydrophobic aliphatic residue, and L-Phenylalanine, a hydrophobic aromatic residue. The specific side chains are crucial for molecular recognition at biological targets.[]

  • Reduced Amide Bond [ψ(CH₂NH)]: The central innovation is the replacement of the peptide bond's carbonyl group (C=O) with a methylene group (CH₂). This single change is responsible for the molecule's unique properties as a peptidomimetic.

Core Properties

The fundamental properties of Boc-Leu-ψ(CH₂NH)-Phe-OH are summarized below, providing a quick reference for experimental design.

PropertyValueSource
IUPAC Name (S)-2-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-4-methylpentan-2-yl)amino)-3,3-dimethylbutanoic acid(Generated)
Molecular Formula C₂₀H₃₂N₂O₄[7]
Molecular Weight 364.49 g/mol [7]
Appearance White to off-white powder[7]
Purity (Typical) ≥99.0% (HPLC)[7]
Storage Store at 0-8 °C[7]
Chemical Structure

The chemical structure of Boc-Leu-ψ(CH₂NH)-Phe-OH is depicted below.

Caption: Chemical structure of Boc-Leu-ψ(CH₂NH)-Phe-OH.

The Core Innovation: The Reduced Amide Isostere [ψ(CH₂NH)]

The defining feature of this molecule is the isosteric replacement of the amide bond. Bioisosterism is a cornerstone of medicinal chemistry, where a functional group is replaced by another with similar physical or chemical properties to improve the molecule's overall characteristics.[1]

Limitations of the Natural Amide Bond

The natural amide bond (-CO-NH-), while essential for protein structure, has two major drawbacks in therapeutic peptides:

  • Proteolytic Susceptibility: It is the primary target for cleavage by a wide range of protease enzymes in the body, leading to rapid degradation and a short biological half-life.[1]

  • Conformational Rigidity: Due to resonance, the amide bond is planar and has a partial double-bond character, which restricts the conformational freedom of the peptide backbone.

Advantages of the Methyleneamino [-CH₂-NH-] Linkage

The reduced amide bond effectively addresses these limitations.[3]

  • Enzymatic Resistance: The absence of the carbonyl group renders the linkage unrecognizable to most proteases, dramatically increasing the molecule's metabolic stability.

  • Increased Flexibility: The conversion of the sp²-hybridized carbonyl carbon to a sp³-hybridized methylene carbon removes the bond's planarity and introduces three freely rotatable single bonds, significantly increasing the conformational flexibility of the backbone.[3] This allows the peptidomimetic to adopt conformations that may not be accessible to the parent peptide, potentially leading to enhanced binding affinity or altered receptor signaling.

  • Preserved Hydrogen Bonding: The amide proton (NH) is retained, allowing the isostere to still act as a hydrogen bond donor, a critical interaction for many ligand-receptor binding events.[3]

G cluster_0 Natural Amide Bond cluster_1 Reduced Amide Isostere [ψ(CH₂NH)] A_C_alpha A_C C=O A_C_alpha->A_C A_N N-H A_C->A_N A_note Planar, Rigid Susceptible to Proteases A_C->A_note A_C_alpha_2 A_N->A_C_alpha_2 B_C_alpha B_C CH₂ B_C_alpha->B_C B_N N-H B_C->B_N B_note Flexible, Rotatable Resistant to Proteases B_C->B_note B_C_alpha_2 B_N->B_C_alpha_2

Caption: Comparison of a natural amide bond and a reduced amide isostere.

Synthetic Strategy

The synthesis of Boc-Leu-ψ(CH₂NH)-Phe-OH is achieved through a multi-step process, with the key transformation being a reductive amination to form the methyleneamino linkage. This approach provides a reliable and scalable method for producing this valuable building block.

Detailed Experimental Protocol

Step 1: Preparation of N-Boc-L-Leucinal (Aldehyde)

  • Start with N-Boc-L-Leucine (Boc-Leu-OH).

  • Activate the carboxylic acid using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to a mixed anhydride.

  • Reduce the activated carboxyl group to the corresponding aldehyde. A common method is the reduction of the corresponding Weinreb amide or ester with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.

Step 2: Preparation of L-Phenylalanine Methyl Ester (H-Phe-OMe)

  • Dissolve L-Phenylalanine in methanol (MeOH).

  • Add thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Evaporate the solvent to yield the hydrochloride salt of the methyl ester (H-Phe-OMe·HCl).

Step 3: Reductive Amination

  • Dissolve N-Boc-L-Leucinal and H-Phe-OMe·HCl in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

  • Add a mild reducing agent, typically sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its selectivity and tolerance of mildly acidic conditions.

  • Stir the reaction at room temperature for several hours until the formation of Boc-Leu-ψ(CH₂NH)-Phe-OMe is complete.

Step 4: Saponification (Ester Hydrolysis)

  • Dissolve the crude product from Step 3 in a mixture of an organic solvent (e.g., methanol or THF) and water.

  • Add an aqueous base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir at room temperature.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl or citric acid) to a pH of ~3-4 to protonate the carboxylate.

  • Extract the final product, Boc-Leu-ψ(CH₂NH)-Phe-OH, with an organic solvent like ethyl acetate.

  • Dry the organic layer, evaporate the solvent, and purify the final compound using column chromatography or recrystallization.

Synthesis Workflow Diagram

G cluster_coupling Reductive Amination BocLeuOH Boc-Leu-OH BocLeucinal Boc-Leucinal (Aldehyde) BocLeuOH->BocLeucinal Reduction PheOH H-Phe-OH PheOMe H-Phe-OMe PheOH->PheOMe Esterification CoupledEster Boc-Leu-ψ(CH₂NH)-Phe-OMe BocLeucinal->CoupledEster STAB/Base PheOMe->CoupledEster FinalProduct Boc-Leu-ψ(CH₂NH)-Phe-OH CoupledEster->FinalProduct Saponification (LiOH)

Caption: General workflow for the synthesis of Boc-Leu-ψ(CH₂NH)-Phe-OH.

Applications in Research and Drug Development

Boc-Leu-ψ(CH₂NH)-Phe-OH is not an end-product therapeutic but rather a specialized building block for constructing more complex peptidomimetics. Its applications are primarily in preclinical research and drug discovery.

  • Enzyme Inhibitor Design: The reduced amide bond is an excellent mimic of the tetrahedral transition state of amide bond hydrolysis.[3] This makes molecules containing this isostere potent transition-state analogue inhibitors of proteases, such as renin, HIV protease, and cathepsins.[1][3]

  • Probing Protein-Protein Interactions (PPIs): By incorporating this building block into a peptide sequence known to mediate a PPI, researchers can create metabolically stable probes to study these interactions in cellular environments without rapid degradation.

  • Development of Receptor Agonists/Antagonists: The increased conformational flexibility can be exploited to design peptidomimetics that bind to G-protein coupled receptors (GPCRs) with high affinity and improved pharmacological profiles. Reduced amide isosteres have been successfully used to develop somatostatin agonists and bombesin antagonists.[3]

  • Custom Peptide Libraries: The compound can be used in the synthesis of diverse peptide libraries for high-throughput screening to identify new bioactive compounds with enhanced drug-like properties.[8]

Analytical Characterization

To ensure the identity, purity, and quality of synthesized Boc-Leu-ψ(CH₂NH)-Phe-OH, a suite of standard analytical techniques is employed:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and monitor the progress of reactions. A purity of ≥99% is often required for subsequent use in peptide synthesis.[7]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound, verifying that the correct product has been synthesized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure, including the successful formation of the -CH₂-NH- linkage, which has a distinct spectral signature compared to a standard amide bond.

Conclusion

Boc-Leu-ψ(CH₂NH)-Phe-OH represents a sophisticated and powerful tool in the arsenal of medicinal chemists and drug developers. By replacing a standard amide bond with a proteolytically stable and conformationally flexible methyleneamino isostere, it provides a direct solution to the inherent limitations of natural peptides as therapeutic agents. Its utility as a building block for creating advanced enzyme inhibitors, biological probes, and receptor modulators underscores the importance of rational molecular design in the ongoing quest for novel and more effective medicines.

References

  • Designing Peptidomimetics. UPCommons. [Link]

  • Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives as active ester equivalents in peptide and peptidomimetics synthesis. PubMed. [Link]

  • Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. [Link]

  • Design, synthesis and evaluation of bioactivity of peptidomimetics based on chloroalkene dipeptide isosteres. PubMed. [Link]

  • Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. Indian Academy of Sciences. [Link]

  • Boc-Met-Leu-Phe-OH | C25H39N3O6S. PubChem - NIH. [Link]

  • Boc-nh-leu-(s)phe-oh (C19H28N2O5S). PubChemLite. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel peptide derivatives. Scholars Research Library. [Link]

  • Boc-Phe-OH [13734-34-4]. Aapptec Peptides. [Link]

  • Supplementary information. The Royal Society of Chemistry. [Link]

  • Fmoc-L-Phe(3-CH2NH-Boc)-OH [266999-24-0]. Aapptec Peptides. [Link]

Sources

Synthesis and Characterization of the Boc-Leu-ψ(CH₂NH)-Phe-OH Dipeptide Isostere: A Technical Blueprint for Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intrinsic susceptibility of native peptide bonds to rapid proteolytic cleavage remains a primary bottleneck in the clinical translation of peptide-based therapeutics. The strategic replacement of the scissile amide bond (-CONH-) with a reduced amide isostere (-CH₂NH-, formally designated as ψ[CH₂NH]) fundamentally alters the pharmacokinetic and pharmacodynamic profile of the molecule. This technical whitepaper details the rational design, retrosynthetic architecture, and validated step-by-step synthesis of the Boc-Leu-ψ(CH₂NH)-Phe-OH dipeptide isostere, a critical pharmacophore in the development of robust protease inhibitors.

The Biochemical Imperative for Reduced Amide Isosteres

The integration of a ψ[CH₂NH] reduced amide isostere into a polyamide chain is a proven strategy for overcoming enzymatic degradation while simultaneously enhancing target affinity 1[1]. The causality behind this biochemical advantage is threefold:

  • Absolute Protease Resistance: The methyleneamine linkage lacks the carbonyl oxygen required for nucleophilic attack by catalytic residues, rendering it entirely refractory to hydrolytic cleavage by endogenous proteases.

  • Transition State Mimicry: At physiological pH, the secondary amine is protonated (pKa ~ 8.5–9.0). This cationic, tetrahedral center closely mimics the geometry and electrostatic distribution of the high-energy tetrahedral intermediate formed during aspartyl protease-mediated amide hydrolysis. This mimicry is widely exploited in the design of inhibitors for human renin, HIV protease, and β-site amyloid precursor protein cleaving enzyme (BACE1) 2[2].

  • Enhanced Cellular Permeability: The introduction of a basic amine functionality has been empirically shown to improve cellular permeability compared to the native peptide, a critical factor for intracellular or central nervous system targets 3[3]. Furthermore, structural studies reveal that the amine functionality forms tight hydrogen bonds with active site aspartic acids (e.g., Asp228 in BACE1), anchoring the inhibitor within the binding pocket 4[4].

ProteaseResistance A Native Peptide Bond (-CONH-) B Protease Active Site (e.g., Cathepsin / BACE1) A->B C Rapid Hydrolysis (Loss of Efficacy) B->C D Reduced Amide Isostere (-CH2NH-) E Protease Active Site (e.g., Cathepsin / BACE1) D->E Resistant to cleavage F Competitive Inhibition (Prolonged Half-life) E->F Resistant to cleavage

Biological rationale for reduced amide isosteres in protease inhibition.

Retrosynthetic Architecture & Causality

The construction of the Boc-Leu-ψ(CH₂NH)-Phe-OH isostere relies on a highly convergent reductive amination strategy. Direct reduction of carboxylic acids to aldehydes is notoriously difficult and prone to over-reduction. Therefore, our retrosynthetic pathway leverages the formation of a Weinreb amide (N-methoxy-N-methylamide). This intermediate forms a stable 5-membered chelate with the reducing agent (LiAlH₄), preventing collapse and subsequent over-reduction until the reaction is quenched.

Following aldehyde generation, reductive amination with H-Phe-OMe is facilitated by Sodium Triacetoxyborohydride (NaBH(OAc)₃) in anhydrous 1,2-Dichloroethane (DCE). NaBH(OAc)₃ is specifically selected over Sodium Cyanoborohydride (NaBH₃CN) due to its superior chemoselectivity; it rapidly reduces the transient iminium ion while leaving the unreacted aliphatic aldehyde intact, thereby suppressing the formation of unwanted alcohol byproducts 5[5].

SynthesisWorkflow A Boc-Leu-OH (Starting Material) B Boc-Leu-N(OMe)Me (Weinreb Amide) A->B EDC·HCl, HOBt, DIPEA HN(OMe)Me·HCl C Boc-Leu-CHO (Chiral Aldehyde) B->C LiAlH4, THF, -78°C D Boc-Leu-ψ(CH2NH)-Phe-OMe (Protected Isostere) C->D H-Phe-OMe·HCl, DIPEA NaBH(OAc)3, DCE E Boc-Leu-ψ(CH2NH)-Phe-OH (Target Dipeptide Isostere) D->E LiOH, THF/H2O 0°C to RT

Retrosynthetic workflow and forward synthesis of Boc-Leu-psi(CH2NH)-Phe-OH.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, every protocol below is designed as a self-validating system incorporating specific In-Process Controls (IPCs) to confirm reaction causality before proceeding to the next step.

Step 1: Synthesis of Boc-Leu-N(OMe)Me (Weinreb Amide)
  • Protocol: Dissolve Boc-Leu-OH (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature to generate the active ester. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 12 hours. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The product should appear as a single UV-inactive spot that stains faintly with iodine but is strictly negative for Ninhydrin (confirming the absence of unreacted amine).

Step 2: Controlled Reduction to Boc-Leu-CHO
  • Causality Note: Epimerization of the α-carbon is a severe risk during aldehyde formation. Operating at cryogenic temperatures (-78 °C) kinetically traps the chiral center and prevents base-catalyzed racemization.

  • Protocol: Dissolve Boc-Leu-N(OMe)Me (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert N₂ atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add LiAlH₄ (1.0 M in THF, 1.2 eq) over 20 minutes. Stir for 1 hour at -78 °C. Quench the reaction while still cold by adding saturated aqueous KHSO₄ to maintain an acidic pH. Extract with Diethyl Ether, wash with brine, dry, and concentrate. Use immediately in Step 3.

  • Validation Checkpoint: TLC (Hexane:EtOAc 7:3). Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The immediate appearance of a bright yellow/orange spot confirms the successful generation of the aldehyde.

Step 3: Reductive Amination to Boc-Leu-ψ(CH₂NH)-Phe-OMe
  • Protocol: Dissolve the freshly prepared Boc-Leu-CHO (1.0 eq) and H-Phe-OMe·HCl (1.1 eq) in anhydrous DCE. Add DIPEA (1.1 eq) to free-base the phenylalanine ester. Stir for 30 minutes at room temperature to allow for complete imine formation. Add NaBH(OAc)₃ (1.5 eq) in three portions. Stir at room temperature for 16 hours. Quench the reaction by adding saturated aqueous NaHCO₃ and extract with EtOAc 5[5]. Purify via silica gel chromatography.

  • Validation Checkpoint: LC-MS analysis of the crude mixture. The target mass for the protected isostere is [M+H]⁺ = 379.3 m/z . The absence of a peak at 216.2 m/z (Boc-Leu-ol) validates the chemoselectivity of the NaBH(OAc)₃ reagent.

Step 4: Selective Ester Saponification
  • Protocol: Dissolve Boc-Leu-ψ(CH₂NH)-Phe-OMe in a solvent mixture of THF:H₂O (3:1). Cool to 0 °C. Add LiOH·H₂O (2.0 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Acidify the mixture carefully to pH 4 using 1M Citric Acid (avoiding strong acids like HCl or TFA, which would cleave the Boc protecting group). Extract the aqueous layer thoroughly with EtOAc, dry over Na₂SO₄, and concentrate to yield the final Boc-Leu-ψ(CH₂NH)-Phe-OH product.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1). Stain with Bromocresol Green. The starting methyl ester migrates near the solvent front, whereas the resulting carboxylic acid product remains near the baseline and stains bright yellow against a blue background. LC-MS target mass: [M+H]⁺ = 365.2 m/z .

Quantitative Analytics & Yield Profiles

The table below summarizes the expected quantitative yields and critical analytical markers required to verify the integrity of each synthetic intermediate.

Intermediate / ProductReaction TypeTypical Yield (%)Key Analytical Marker (¹H NMR / MS)
Boc-Leu-N(OMe)Me Amide Coupling85 - 923.78 (s, 3H, -OCH₃), 3.18 (s, 3H, -NCH₃)
Boc-Leu-CHO Hydride Reduction75 - 859.58 (s, 1H, -CHO)
Boc-Leu-ψ(CH₂NH)-Phe-OMe Reductive Amination60 - 702.45-2.70 (m, 2H, -CH₂-N), [M+H]⁺ 379.3
Boc-Leu-ψ(CH₂NH)-Phe-OH Saponification85 - 95Disappearance of 3.65 (s, 3H, -COOCH₃), [M+H]⁺ 365.2

Conclusion

The synthesis of the Boc-Leu-ψ(CH₂NH)-Phe-OH dipeptide isostere demands rigorous control over reaction conditions, particularly regarding the thermal stability of the chiral aldehyde and the chemoselectivity of the reductive amination step. By adhering to this self-validating workflow, researchers can reliably generate high-purity reduced amide isosteres. These structural motifs remain indispensable for the development of next-generation, orally bioavailable peptidomimetics targeting critical hydrolytic enzymes in oncology, neurodegeneration, and infectious diseases.

References

  • 1 - Google Patents 2.3 - PMC

  • 4 - ACS Publications 4.2 - VTechWorks

  • 5 - UQ eSpace

Sources

Engineering Proteolytic Immunity: A Technical Guide to Reduced Amide Bond Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in peptide therapeutics, I frequently encounter a fundamental bottleneck in drug development: native peptides are rapidly degraded by endogenous proteases and exhibit poor membrane permeability. To overcome these pharmacokinetic liabilities, we employ peptidomimetics. Among the most robust and structurally transformative modifications available is the reduced amide bond ( ψ[CH2​NH] ) .

By replacing the labile carbonyl group of a standard peptide bond with a methylene group, we create a methyleneamine isostere[1]. This guide deconstructs the physicochemical paradigm shift induced by this substitution, outlines a self-validating synthetic protocol for solid-phase integration, and explores its applications in modern drug discovery.

The Physicochemical Paradigm Shift

When we reduce an amide bond, we do not merely change a single atom; we fundamentally alter the local electronic, steric, and electrostatic environment of the molecule. The sp2 -hybridized, planar peptide bond transitions into an sp3 -hybridized, highly flexible secondary amine.

This transformation dictates three critical causal effects:

  • Loss of the Carbonyl Oxygen : Eliminates a primary hydrogen-bond acceptor, which can alter the secondary structure (e.g., disrupting α -helices or β -sheets).

  • Gain of Basicity : The non-basic amide nitrogen ( pKa​≈−1 ) becomes a basic secondary amine ( pKa​≈8−10 ). At physiological pH (7.4), this nitrogen is protonated, introducing a localized cationic charge.

  • Proteolytic Immunity : Proteases rely on the electrophilic carbonyl carbon for nucleophilic attack. The absence of this carbonyl renders the ψ[CH2​NH] bond entirely invisible to proteolytic cleavage[2].

Quantitative Data Summary

To guide rational drug design, the structural and electronic deviations between standard and reduced amide bonds are summarized below:

PropertyStandard Amide Bond (-CONH-)Reduced Amide Bond (-CH2NH-)C-N Bond Length~1.33 Å~1.47 ÅHybridization (C-N) sp2 sp2 (Planar) sp3 sp3 (Tetrahedral)Nitrogen pKa​ ~ -1.0 (Neutral at pH 7.4)~ 8.5 - 10.0 (Cationic at pH 7.4)H-Bond AcceptorYes (Carbonyl Oxygen)NoH-Bond DonorYes (Amide NH)Yes (Ammonium NH2+​ at pH 7.4)Proteolytic StabilityLow (Susceptible to enzymatic cleavage)Extremely High (Protease resistant) G A Standard Amide Bond (-CONH-) B Reduction / Isosteric Replacement A->B C Reduced Amide Bond (-CH2NH-) B->C D Loss of Carbonyl O (No H-bond acceptor) C->D E sp2 to sp3 Transition (Increased Flexibility) C->E F Secondary Amine Formation (Basic pKa ~8-10) C->F G Proteolytic Stability & Altered Target Binding D->G E->G F->G Logical flow of physicochemical changes induced by amide bond reduction.

Synthetic Methodology: Solid-Phase Reductive Amination

The most efficient and scalable route to incorporate a ψ[CH2​NH] isostere during Solid-Phase Peptide Synthesis (SPPS) is via the reductive amination of an Fmoc-protected amino aldehyde with a resin-bound N-terminal amine[3].

SPPS N1 Resin-Bound Amino Acid (Free N-terminus) N3 Imine Intermediate (Resin-Bound) N1->N3 Imine Formation N2 Fmoc-Amino Aldehyde + 1% AcOH in DMF N2->N3 N5 Reduced Amide Isostere (-CH2NH-) N3->N5 Reductive Amination N4 NaBH3CN / MeOH (Mild Reduction) N4->N5

Workflow for solid-phase synthesis of reduced amide pseudopeptides via reductive amination.

Self-Validating Protocol: Reductive Amination on Solid Support

As an application scientist, I emphasize that reductive amination on a solid support is highly prone to incomplete conversion or over-alkylation if the microenvironment is not strictly controlled. The following protocol is designed as a self-validating system to ensure high-yield transformation.

Phase 1: Imine Formation

  • Resin Preparation : Swell the peptidyl-resin (bearing a free N-terminal amine) in anhydrous Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Aldehyde Addition : Dissolve 3.0 equivalents of the desired Fmoc-amino aldehyde in DMF containing 1% (v/v) glacial acetic acid.

    • The Causality : Acetic acid acts as a mild Brønsted acid catalyst. It protonates the aldehyde carbonyl, increasing its electrophilicity to drive imine formation. Crucially, 1% acetic acid is weak enough to avoid the premature cleavage of acid-labile side-chain protecting groups (e.g., Boc, tBu)[3].

  • Reaction : Add the solution to the resin and agitate at room temperature for 2 hours.

Phase 2: Selective Reduction 4. Reducing Agent Addition : Drain the reaction vessel. Immediately add a solution of 3.0 equivalents of Sodium Cyanoborohydride ( NaBH3​CN ) in a 1:1 mixture of DMF and Methanol (MeOH).

  • The Causality : NaBH3​CN is explicitly chosen over standard Sodium Borohydride ( NaBH4​ ). At mildly acidic pH (maintained by residual acetic acid), NaBH3​CN selectively reduces the protonated iminium ion without reducing unreacted aldehydes into alcohols. MeOH serves as a protic co-solvent to facilitate the necessary hydride transfer[3].

  • Agitation : Shake the mixture for 3 hours at room temperature.

Phase 3: System Validation & Quality Control 6. Washing : Wash the resin extensively with DMF (3x), MeOH (3x), and DCM (3x) to remove toxic boron salts. 7. Chloranil Test (Validation Step) : Perform a Chloranil test on a few resin beads.

  • The Causality : The standard Ninhydrin (Kaiser) test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines (turning the beads dark green/blue), validating successful reduction. If the test is negative or weak, the system flags an incomplete reaction, and Steps 1-2 must be repeated.

  • Subsequent Coupling : Because the newly formed secondary amine is sterically hindered, standard coupling reagents will fail. For the next amino acid addition, use highly reactive coupling reagents (e.g., HATU/HOAt or symmetrical anhydrides) and extend the coupling time to 4-6 hours.

Applications in Drug Discovery

The strategic introduction of a reduced amide bond can rescue a failing peptide asset by turning a pharmacokinetic liability into a pharmacodynamic advantage.

  • Enzyme Inhibitors : In the development of neuronal nitric oxide synthase (nNOS) inhibitors, replacing the standard amide bond with a methyleneamine isostere not only preserved target binding but drastically increased selectivity over endothelial NOS (eNOS) by greater than 2500-fold[1]. The protonated secondary amine mimics the transition state electrostatics of the native substrate while completely resisting degradation.

  • Antimicrobial Agents : Acylated reduced amide scaffolds have been engineered to mimic host-defense peptides (HDPs). The cationic nature of the reduced bond enhances electrostatic interactions with negatively charged bacterial membranes, leading to rapid membrane disruption and cell death, without suffering from the rapid proteolytic deactivation that plagues native HDPs[2].

Conclusion

The reduced amide bond ( ψ[CH2​NH] ) is not merely a structural placeholder; it is a functional upgrade. By understanding the causal relationship between the sp3 transition, the basicity of the secondary amine, and the resulting proteolytic immunity, drug development professionals can rationally design peptidomimetics that overcome the traditional boundaries of peptide therapeutics.

References

  • Title : Reduced amide bond peptidomimetics. (4S)-N-(4-amino-5-[aminoakyl]aminopentyl)-N'-nitroguanidines, potent and highly selective inhibitors of neuronal nitric oxide synthase. Source : nih.gov (Journal of Medicinal Chemistry) URL : 1

  • Title : Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. Source : acs.org (ACS Infectious Diseases) URL :2

  • Title : Microwave heating in solid-phase peptide synthesis. Source : luxembourg-bio.com (Chemical Society Reviews) URL :3

Sources

Engineering the Backbone: The Discovery, Mechanistic Causality, and Synthesis of Reduced Amide Bond Peptides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Native peptides inherently suffer from poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and low membrane permeability—which severely limits their clinical utility. To circumvent these limitations, peptidomimetic engineering replaces canonical peptide bonds with bioisosteres. Among the most successful of these is the reduced amide bond ( Ψ[CH2​NH] ) , also known as the methyleneamine isostere[1].

By reducing the carbonyl group of the amide to a methylene group, we fundamentally alter the hybridization, basicity, and flexibility of the peptide backbone. This whitepaper provides an in-depth technical analysis of the history, physicochemical causality, and synthetic methodologies of reduced amide bond peptides, culminating in a self-validating protocol for solid-phase reductive amination.

The Genesis of the Reduced Amide Bond

The conceptualization of the reduced amide bond was driven by the need to inhibit aspartyl proteases. In 1982, Szelke and colleagues made a historic breakthrough by designing transition-state analog inhibitors for human renin[2]. They hypothesized that replacing the scissile peptide bond with a non-hydrolyzable Ψ[CH2​NH] linkage would mimic the tetrahedral geometry of the transition state during amide hydrolysis. Because the enzyme binds the transition state tighter than the ground-state substrate, this modification yielded highly potent inhibitors.

The synthetic accessibility of these pseudopeptides was revolutionized in the late 1980s when Coy and co-workers pioneered the integration of reductive amination into Solid-Phase Peptide Synthesis (SPPS)[3]. This allowed for the rapid, combinatorial generation of pseudopeptide libraries. Shortly thereafter, Martinez (1991) expanded the utility of the Ψ[CH2​NH] isostere beyond enzyme inhibitors, demonstrating its capacity to stabilize endogenous signaling molecules like neurotensin against plasma degradation while retaining receptor affinity[4].

Physicochemical Causality: From sp2 to sp3

As an application scientist, I emphasize that we do not modify backbones arbitrarily; every structural change dictates a specific physicochemical outcome. The transition from a canonical amide (-CO-NH-) to a reduced amide (-CH 2​ -NH-) introduces three critical mechanistic changes:

  • Loss of the Carbonyl Oxygen: The removal of the highly electronegative oxygen eliminates a primary hydrogen-bond acceptor. This reduces the desolvation penalty of the molecule, often enhancing its ability to cross lipid bilayers.

  • Shift in Nitrogen Basicity: The canonical amide nitrogen is neutral due to the delocalization of its lone pair into the carbonyl π -system ( sp2 hybridized). In the reduced amide, the nitrogen is a secondary amine ( sp3 hybridized) with a localized lone pair. With a pKa of ~8–9, it is protonated at physiological pH (7.4), introducing a localized positive charge[5].

  • Increased Backbone Flexibility: The partial double-bond character of the canonical amide restricts rotation ( ω angle 180°). The -CH 2​ -NH- bond is freely rotatable, allowing the pseudopeptide to adopt conformations inaccessible to the native sequence.

MechanisticCausality Amide Canonical Amide Bond (-CO-NH-) Reduced Reduced Amide Isostere (-CH2-NH-) Amide->Reduced Reductive Amination LossCarbonyl Loss of Carbonyl Oxygen Reduced->LossCarbonyl SecAmine Formation of Secondary Amine Reduced->SecAmine Flex Loss of sp2 Planarity Reduced->Flex NoHBA Loss of H-Bond Acceptor LossCarbonyl->NoHBA Protonation Protonated at pH 7.4 (Positive Charge) SecAmine->Protonation Flexibility Increased Backbone Flexibility Flex->Flexibility Solubility Altered Binding Affinity (Transition State Mimic) NoHBA->Solubility Protease Proteolytic Stability (Resistance to Cleavage) Protonation->Protease Protonation->Solubility Flexibility->Protease

Caption: Logical flow of physicochemical changes induced by the reduced amide isostere.

Quantitative Data Summary
PropertyCanonical Amide Bond (-CO-NH-)Reduced Amide Isostere (-CH 2​ -NH-)Causality / Biological Impact
Hybridization sp2 (Planar, rigid) sp3 (Tetrahedral, flexible)Increases backbone flexibility; allows adaptation to novel receptor pockets.
Basicity (pKa) -1 (Neutral at pH 7.4) 8.5 (Protonated at pH 7.4)Introduces a positive charge; mimics the tetrahedral transition state of hydrolysis.
H-Bond Acceptor Yes (Carbonyl Oxygen)NoAlters target binding thermodynamics; reduces the energetic desolvation penalty.
Proteolytic Half-Life Minutes to Hours> 24 Hours (Highly Stable)Complete resistance to peptidases at the modified scissile bond.

Synthetic Methodologies: Solid-Phase Reductive Amination (SPRA)

The most robust method for incorporating a Ψ[CH2​NH] bond is Solid-Phase Reductive Amination (SPRA)[3]. This involves the reaction of a resin-bound primary amine with an Fmoc-protected amino aldehyde, followed by in situ reduction.

Causality in Reagent Selection: We utilize Sodium Cyanoborohydride (NaBH 3​ CN) or Sodium Triacetoxyborohydride (Na(OAc) 3​ BH) rather than Sodium Borohydride (NaBH 4​ ). Why? NaBH 4​ is too aggressive and will prematurely reduce the amino aldehyde to an alcohol. NaBH 3​ CN is mild and selectively reduces the protonated iminium ion (formed at pH 4–5) over the unreacted aldehyde[5].

Self-Validating Protocol for SPRA

To ensure scientific integrity, this protocol is designed as a closed-loop self-validating system using orthogonal colorimetric bead tests.

Step 1: Resin Preparation & Amine Exposure

  • Synthesize the N-terminal portion of the peptide on a solid support (e.g., Rink Amide resin) using standard Fmoc chemistry.

  • Remove the terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Validation A: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of the free primary amine.

Step 2: Imine Formation

  • Dissolve 3.0 equivalents of the Fmoc-amino aldehyde in a mixture of DMF/MeOH (1:1) containing 1% glacial acetic acid (AcOH). Causality: The AcOH provides the mild acidic environment necessary to protonate the carbonyl oxygen, facilitating nucleophilic attack by the resin-bound amine without fully protonating the amine itself.

  • Add the solution to the resin and shake for 1 hour at room temperature to form the Schiff base (imine).

Step 3: Selective Reduction

  • Add 3.0 equivalents of NaBH 3​ CN to the reaction vessel.

  • Shake for 2 to 4 hours.

  • Wash the resin extensively with DMF, MeOH, and DCM to remove boron salts.

  • Validation B: Perform a Kaiser test (should be negative/yellow, as primary amines are gone) AND a Chloranil test. A deep blue/green color in the Chloranil test confirms the successful formation of the secondary amine. This validates the reductive amination.

Step 4: Chain Elongation (Acylation of the Secondary Amine)

  • The newly formed secondary amine is highly sterically hindered. Standard coupling reagents (e.g., HBTU/DIC) will fail.

  • Dissolve 5.0 equivalents of the next Fmoc-amino acid with a highly reactive uronium salt like HATU or COMU, and 10.0 equivalents of DIPEA.

  • Couple for 4 to 12 hours.

  • Validation C: Perform a second Chloranil test. The beads must remain colorless/yellow. A negative result validates that the sterically hindered secondary amine has been successfully acylated.

SPPSWorkflow Step1 1. Resin Preparation Synthesize N-terminal peptide Step2 Step2 Step1->Step2 Step3 3. Imine Formation Add Fmoc-Amino Aldehyde + 1% AcOH Step2->Step3 Step4 4. Reductive Amination Add NaBH3CN in MeOH/DMF Step3->Step4 Step5 5. QC Validation Chloranil Test for Secondary Amines Step4->Step5 Step6 6. Chain Elongation Acylate secondary amine (HATU/HOAt) Step5->Step6 Step7 Step7 Step6->Step7

Caption: Step-by-step self-validating workflow for solid-phase reductive amination of peptides.

Translational Applications in Drug Discovery

The rational integration of the Ψ[CH2​NH] isostere has led to several critical breakthroughs in medicinal chemistry:

  • Aspartyl Protease Inhibitors (BACE-1 & HIV Protease): In the design of β -secretase (BACE-1) inhibitors for Alzheimer's disease, the reduced amide bond acts as a non-cleavable transition-state mimic. Crystallographic data reveals that the protonated secondary amine of the Ψ[CH2​NH] isostere forms two exceptionally tight hydrogen bonds (2.4 Å and 2.7 Å) directly with the catalytic Asp228 residue in the active site, locking the enzyme in an inactive state[6]. Similar paradigms were used in early HIV protease inhibitors[7].

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The basicity of the reduced amide nitrogen has been exploited to create highly selective nNOS inhibitors. By converting a nonbasic amide into a basic secondary amine, researchers achieved a staggering 2500-fold selectivity for nNOS over endothelial NOS (eNOS), driven by differential electrostatic interactions within the respective active sites[5].

Conclusion

The reduced amide bond ( Ψ[CH2​NH] ) is not merely a structural anomaly; it is a rationally designed bioisostere that fundamentally rewrites the physicochemical rules of a peptide sequence. By mastering the causality behind its basicity, flexibility, and synthesis via solid-phase reductive amination, application scientists can systematically engineer pseudopeptides that bypass the inherent limitations of native biologics, paving the way for next-generation therapeutics.

Sources

A Technical Guide to Boc-Leu-ψ(CH₂NH)-Phe-OH: Sourcing, Purity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pseudopeptide Boc-Leu-ψ(CH₂NH)-Phe-OH, a valuable tool in modern peptidomimetic chemistry and drug discovery. We will explore its core chemical and physical properties, identify reputable suppliers, and detail the analytical methodologies crucial for verifying its high purity. Furthermore, this guide will delve into the scientific rationale behind its use, focusing on the advantages conferred by the reduced amide bond isostere. Detailed experimental protocols for its application, particularly in the development of enzyme inhibitors and antimicrobial agents, will be provided to empower researchers in their pursuit of novel therapeutics.

Introduction: The Role of Pseudopeptides in Modern Drug Discovery

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by inherent limitations, including susceptibility to proteolytic degradation, poor membrane permeability, and rapid clearance from circulation. To overcome these challenges, medicinal chemists have turned to the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

One of the most successful strategies in peptidomimetic design is the modification of the peptide backbone, particularly the amide bond. The reduced amide bond, where the carbonyl group (C=O) is replaced by a methylene group (CH₂), is a key isosteric replacement. This modification, represented as ψ(CH₂NH), imparts several advantageous characteristics to the resulting pseudopeptide.[1]

Key Advantages of the Reduced Amide Bond:

  • Enhanced Enzymatic Stability: The absence of the scissile carbonyl group renders the peptide bond resistant to cleavage by proteases, significantly increasing the in vivo half-life of the molecule.[1][2]

  • Increased Flexibility: The tetrahedral geometry of the CH₂-NH group introduces greater conformational flexibility compared to the planar amide bond. This can be advantageous for exploring a wider range of binding conformations at a biological target.[1]

  • Improved Hydrophilicity: The introduction of a protonable secondary amine increases the hydrophilicity of the peptide backbone, which can influence solubility and pharmacokinetic properties.[1]

  • Transition State Mimicry: The reduced amide bond can act as a transition state mimetic for the tetrahedral intermediate formed during amide bond hydrolysis, making these pseudopeptides potent inhibitors of proteases.[1][2]

Boc-Leu-ψ(CH₂NH)-Phe-OH is a dipeptide mimetic that incorporates these features, making it a valuable building block for the synthesis of more complex and drug-like molecules. The N-terminal tert-butyloxycarbonyl (Boc) group provides a standard, acid-labile protecting group for use in solid-phase peptide synthesis (SPPS).

Sourcing and Purity Evaluation of Boc-Leu-ψ(CH₂NH)-Phe-OH

The success of any research or development project hinges on the quality and purity of the starting materials. For Boc-Leu-ψ(CH₂NH)-Phe-OH, it is imperative to source from reputable suppliers who can provide comprehensive analytical data to validate the product's identity and purity.

Reputable Suppliers

Several chemical suppliers specialize in amino acids, peptides, and their derivatives. When selecting a supplier for Boc-Leu-ψ(CH₂NH)-Phe-OH, researchers should consider factors such as stated purity, availability of analytical data (e.g., Certificate of Analysis), and technical support.

SupplierProduct NamePurity Specification
Chem-ImpexBoc-Leu-y(CH2NH)-Phe-OH≥ 99.0% (HPLC)[3]

This table is for illustrative purposes and researchers are encouraged to contact suppliers directly for the most current information and to request certificates of analysis for specific lots.

Purity Determination: A Protocol for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of peptides and their derivatives. A reversed-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.

Experimental Protocol: Analytical RP-HPLC for Purity Assessment

This protocol provides a general framework for the analysis of Boc-Leu-ψ(CH₂NH)-Phe-OH. Optimization may be required based on the specific HPLC system and column used.

Materials:

  • Boc-Leu-ψ(CH₂NH)-Phe-OH sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase analytical HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve a small amount of Boc-Leu-ψ(CH₂NH)-Phe-OH in a suitable solvent, such as a mixture of Mobile Phase A and B, to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase analytical column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B (re-equilibration)

Data Analysis:

The purity of the sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Applications in Research and Drug Development

The unique properties of Boc-Leu-ψ(CH₂NH)-Phe-OH make it a versatile building block in several areas of drug discovery.

Design of Protease Inhibitors

As mentioned, the reduced amide bond can mimic the transition state of peptide bond hydrolysis, making pseudopeptides containing this modification potent inhibitors of proteases. The Leu-Phe sequence is recognized by various proteases, and incorporating the ψ(CH₂NH) isostere can lead to the development of highly effective and stable inhibitors for targets such as HIV protease or caspases.[2][4]

Experimental Protocol: General Protease Inhibition Assay

This protocol outlines a general method for screening the inhibitory activity of a compound containing the Boc-Leu-ψ(CH₂NH)-Phe-OH motif against a target protease using a fluorogenic or colorimetric substrate.

Materials:

  • Purified target protease

  • Fluorogenic or colorimetric substrate specific to the protease

  • Assay buffer (optimized for the specific enzyme)

  • Boc-Leu-ψ(CH₂NH)-Phe-OH or a derivative synthesized from it

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare Reagents:

    • Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the protease and substrate in the assay buffer to their optimal working concentrations.

  • Assay Setup (in a 96-well plate):

    • Add a small volume of the inhibitor solution to the test wells. Include control wells with solvent only (no inhibitor).

    • Add the protease solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiate Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Measure Signal:

    • Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Development of Antimicrobial Peptides (AMPs)

The enhanced stability of pseudopeptides makes them attractive scaffolds for the development of novel antimicrobial agents. Many natural AMPs are susceptible to degradation by bacterial proteases. By replacing key amide bonds with reduced amide isosteres, it is possible to create AMPs with prolonged activity. The hydrophobic nature of the leucine and phenylalanine residues in Boc-Leu-ψ(CH₂NH)-Phe-OH can contribute to the membrane-disrupting activity of AMPs. Recent studies have shown that even simple Boc-protected dipeptides can exhibit significant antibacterial activity.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Boc-Leu-ψ(CH₂NH)-Phe-OH or a derivative

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacteria overnight.

    • Dilute the overnight culture in fresh growth medium to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Inhibitor Dilutions:

    • Perform a serial two-fold dilution of the test compound in the growth medium across the wells of a 96-well plate.

  • Inoculate Plate:

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Determine MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and stability of Boc-Leu-ψ(CH₂NH)-Phe-OH.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, it is recommended to keep it at 0-8°C.[3]

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid the formation of dust and aerosols.

  • Stability: The compound is generally stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids.[6] For solution-based applications, it is advisable to prepare fresh solutions or store stock solutions at low temperatures (e.g., -20°C or -80°C) for short periods.

Conclusion

Boc-Leu-ψ(CH₂NH)-Phe-OH is a valuable and versatile building block for researchers and drug development professionals. Its core feature, the reduced amide bond, confers enhanced enzymatic stability and the potential for transition state mimicry, making it an ideal component for the design of protease inhibitors and antimicrobial peptides. By sourcing high-purity material from reputable suppliers and employing rigorous analytical techniques for quality control, researchers can confidently incorporate this pseudopeptide into their synthetic strategies. The detailed protocols provided in this guide serve as a starting point for exploring the full potential of Boc-Leu-ψ(CH₂NH)-Phe-OH in the development of next-generation therapeutics.

Visualizations

Structure of Boc-Leu-ψ(CH₂NH)-Phe-OH

G cluster_boc Boc Group cluster_leu Leucine Residue cluster_phe Phenylalanine Residue Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 Boc_tBu tBu Boc_C->Boc_tBu Leu_N N Boc_O1->Leu_N Leu_Ca Leu_N->Leu_Ca Leu_C CH₂ Leu_Ca->Leu_C Leu_Cb Leu_Ca->Leu_Cb Phe_N NH Leu_C->Phe_N Reduced Amide Bond ψ(CH₂NH) Leu_Cg Leu_Cb->Leu_Cg Leu_Cd1 Cδ1 Leu_Cg->Leu_Cd1 Leu_Cd2 Cδ2 Leu_Cg->Leu_Cd2 Phe_Ca Phe_N->Phe_Ca Phe_C C Phe_Ca->Phe_C Phe_Cb Phe_Ca->Phe_Cb Phe_O O Phe_C->Phe_O Phe_OH OH Phe_C->Phe_OH Phe_Ring Ph Phe_Cb->Phe_Ring

Caption: Chemical structure of Boc-Leu-ψ(CH₂NH)-Phe-OH.

Workflow for Purity Analysis by RP-HPLC

G A Dissolve Sample B Inject onto C18 Column A->B C Elute with ACN/Water Gradient B->C D Detect at 210-220 nm C->D E Integrate Peak Areas D->E F Calculate Purity (%) E->F

Caption: Workflow for purity determination using RP-HPLC.

General Workflow for a Protease Inhibition Assay

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Add Substrate to Initiate Reaction C->D E Monitor Signal (Absorbance/Fluorescence) D->E F Calculate % Inhibition and IC₅₀ E->F

Caption: General workflow for a protease inhibition assay.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-NH2)-OH. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Boc-Leu-OH H2O. [Link]

  • National Center for Biotechnology Information. "Boc-Met-Leu-Phe-OH" PubChem Compound Summary for CID 14655143. [Link]

  • Keller, P. A., et al. (2019). Short Cationic Peptidomimetic Antimicrobials. Molecules, 24(8), 1618.
  • GlobeChemie. (n.d.). Material Safety Data Sheet for N-Boc-Phe-OH. [Link]

  • Cholewinski, G., et al. (2011). Novel route in the synthesis of ψ[CH2NH] amide bond surrogate. Tetrahedron Letters, 52(36), 4604-4606.
  • He, W., et al. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Journal of Pharmaceutical and Biomedical Analysis, 83, 137-144.
  • Avan, I., Hall, C. D., & Katritzky, A. R. (2014). Peptidomimetics via modifications of amino acids and peptide bonds. Chemical Society Reviews, 43(10), 3575-3594.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.
  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.
  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of medicinal chemistry, 61(4), 1382–1414.
  • AAPPTec. Boc-Phe-OH. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-45.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). [Link]

  • Angelini, A., et al. (2024).
  • MP Biomedicals. N-T-Boc-Phe-Leu-Phe-Leu-Phe. [Link]

  • Jamnongkan, T., et al. (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. RSC Advances, 5(62), 50060-50064.
  • Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
  • Dipeptide Synthesis and the Age Determination of Bones. (n.d.). [Link]

  • Protease Assays. (2012, May 1). In Assay Guidance Manual.
  • Halder, A., et al. (2025). Boc-Protected Phenylalanine- and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers, 116(1), e23649.
  • Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (n.d.). [Link]

Sources

Methodological & Application

Boc-Leu-psi(CH2NH)-Phe-OH solid-phase peptide synthesis protocol

Application Note: Solid-Phase Synthesis of Boc-Leu- ψ(CH2​NH) -Phe-OH via Reductive Amination

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the solid-phase synthesis of the ψ[CH2​NH] pseudopeptide bond, yielding the conformationally constrained, protease-resistant building block Boc-Leu- ψ(CH2​NH) -Phe-OH.

Mechanistic Rationale & Strategy

The ψ[CH2​NH] reduced amide bond is a critical peptide isostere utilized in medicinal chemistry to confer profound proteolytic stability while maintaining the hydrogen-bond donor capacity of the native backbone . The direct introduction of this isostere is most efficiently achieved via solid-phase reductive amination, a methodology pioneered by Sasaki and Coy .

Synthesizing the specific target Boc-Leu- ψ(CH2​NH) -Phe-OH requires precise control over reaction conditions to prevent side reactions and epimerization. The causality behind our experimental design is governed by three critical factors:

  • Selective Reduction via the Borch Reaction: Sodium cyanoborohydride ( NaBH3​CN ) is strictly utilized instead of sodium borohydride ( NaBH4​ ). NaBH3​CN is stable under mildly acidic conditions (pH 4–5) and selectively reduces the highly electrophilic protonated iminium intermediate without prematurely reducing the unreacted Boc-Leu-CHO aldehyde into an unreactive alcohol .

  • Epimerization Control: Prolonged imine formation can lead to epimerization at the α -carbon of the amino aldehyde via enamine tautomerization. Therefore, a tightly timed protocol utilizing 1% acetic acid in DMF is employed to rapidly catalyze iminium formation and immediately trap it via reduction .

  • Orthogonal Cleavage Strategy: Because the final product must retain its N-terminal Boc protecting group, standard Merrifield or Wang resins (which require harsh 95% TFA or HF cleavage) are unsuitable. We utilize 2-Chlorotrityl chloride (2-CTC) resin . Its extreme acid lability allows for the selective cleavage of the pseudopeptide from the solid support using 1% TFA in dichloromethane (DCM), leaving the Boc group completely intact.

Process Visualization

The following diagram illustrates the logical progression of the solid-phase workflow, from resin loading to mild cleavage.

GStart2-CTC ResinLoadLoad Fmoc-Phe-OH(DIPEA, DCM)Start->LoadDeprotectFmoc Deprotection(20% Piperidine/DMF)Load->Deprotect Wash & CapImineImine Formation(Boc-Leu-CHO, 1% AcOH)Deprotect->Imine Free Amine (H-Phe-Resin)ReduceReduction(NaBH3CN, DMF)Imine->Reduce Iminium IntermediateCleaveMild Cleavage(1% TFA/DCM)Reduce->Cleave Secondary Amine FormedProductBoc-Leu-ψ(CH2NH)-Phe-OHCleave->Product Boc Retained

Workflow for solid-phase synthesis of Boc-Leu-psi(CH2NH)-Phe-OH via reductive amination.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric and temporal parameters are summarized below. This protocol is scaled for 1.0 mmol of starting resin.

Reaction PhaseReagentEquivalentsSolvent / CatalystTimeTempValidation Method
Resin Loading Fmoc-Phe-OH1.2 eqDCM / DIPEA (4.0 eq)2 hRTUV Absorbance (301 nm)
Fmoc Deprotection 20% PiperidineExcessDMF20 minRTKaiser Test (Positive)
Imine Formation Boc-Leu-CHO3.0 eqDMF / 1% Acetic Acid1 hRTN/A (Transient state)
Reduction NaBH3​CN 3.0 eqDMF3 hRTChloranil Test (Positive)
Mild Cleavage 1% TFAExcessDCM3 x 10 minRTLC-MS ( [M+H]+ 365.24)

Detailed Experimental Protocol

Phase 1: Resin Loading and Preparation

Objective: Establish the C-terminal amino acid on an acid-labile support.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading capacity ~1.0 mmol/g) into a fritted solid-phase synthesis syringe. Swell in dry DCM (10 mL) for 30 minutes. Drain.

  • Loading: Dissolve Fmoc-Phe-OH (1.2 mmol, 465 mg) and DIPEA (4.0 mmol, 696 µL) in 8 mL of dry DCM. Draw the solution into the syringe and agitate at room temperature for 2 hours.

  • Capping: To cap unreacted trityl chloride sites, add 1 mL of HPLC-grade methanol directly to the reaction mixture. Agitate for 15 minutes.

  • Washing: Drain the resin and wash sequentially with DCM (3 × 10 mL) and DMF (3 × 10 mL).

  • Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat with fresh 20% piperidine for 15 minutes.

  • Validation: Wash the resin thoroughly with DMF (5 × 10 mL) and DCM (3 × 10 mL). Perform a Kaiser test on a few beads. A deep blue color confirms the successful generation of the free primary amine (H-Phe-Resin).

Phase 2: Solid-Phase Reductive Amination

Objective: Form the ψ[CH2​NH] pseudopeptide bond with minimal epimerization.

  • Imine Formation: Swell the H-Phe-Resin in DMF. Dissolve Boc-Leu-CHO (3.0 mmol, 646 mg) in 8 mL of DMF containing 1% (v/v) glacial acetic acid. Add this solution to the resin and agitate for exactly 1 hour at room temperature. Note: The acidic environment is critical to protonate the hemiaminal, driving the formation of the electrophilic iminium ion.

  • Reduction: Dissolve NaBH3​CN (3.0 mmol, 188 mg) in 2 mL of DMF. Add this dropwise to the reaction vessel containing the iminium resin. Agitate for 3 hours at room temperature.

  • Neutralization & Washing: Drain the reaction mixture. Wash the resin with DMF (3 × 10 mL). To neutralize any residual acetate salts, wash with 5% DIPEA in DMF (2 × 10 mL), followed by standard washes of DMF (3 × 10 mL) and DCM (3 × 10 mL).

  • Validation: Perform a Kaiser test (must be colorless/negative, indicating total consumption of the primary amine) and a Chloranil test (must be blue/green, confirming the presence of the newly formed secondary amine).

Phase 3: Mild Cleavage and Isolation

Objective: Cleave the product from the resin while preserving the N-terminal Boc group.

  • Cleavage: Treat the dried resin with 10 mL of a freshly prepared cleavage cocktail consisting of 1% TFA in DCM (v/v). Agitate gently for 10 minutes at room temperature.

  • Collection: Filter the cleavage solution into a round-bottom flask containing 1 mL of 10% pyridine in methanol to immediately neutralize the TFA, preventing any slow degradation of the Boc group.

  • Repetition: Repeat the 1% TFA cleavage step two additional times (10 minutes each) to ensure quantitative recovery.

  • Isolation: Pool the filtrates and concentrate under reduced pressure at <30°C. Precipitate the crude Boc-Leu- ψ(CH2​NH) -Phe-OH by adding ice-cold diethyl ether. Centrifuge, decant the ether, and dry the pellet under a high vacuum.

Analytical Validation

A self-validating protocol requires rigorous analytical checks. The final crude product must be analyzed via LC-MS to confirm the successful reductive amination.

  • Chemical Formula: C20​H32​N2​O4​

  • Exact Mass Calculation:

    • Boc group ( C5​H9​O2​ ) + Leu fragment ( C6​H13​N ) + Phe fragment ( C10​H10​NO2​ ) = C20​H32​N2​O4​ .

  • Expected MS Signal: The primary target mass is 364.24 Da . Look for the [M+H]+ peak at 365.24 m/z in positive ion mode.

References

  • Sasaki, Y., & Coy, D. H. (1987). Solid phase synthesis of peptides containing the CH2NH peptide bond isostere. Peptides, 8(1), 119-121. Source: PubMed. URL:[Link]

  • Horn, T., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science, 17(2), 104–111. Source: PMC. URL:[Link]

  • Ollivier, N., et al. (2021). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl-cysteine Peptide Crypto-thioesters. ChemRxiv. Source: ChemRxiv. URL:[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. Source: Chem-Station. URL:[Link]

  • Hocart, S. J., et al. (1998). Solid-phase synthesis and biological properties of psi [CH2NH] pseudopeptide analogues of a highly potent somatostatin octapeptide. Journal of Medicinal Chemistry. Source: PubMed. URL:[Link]

Application Notes and Protocols: Incorporation of Boc-Leu-ψ(CH₂NH)-Phe-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Reduced Amide Bond Isostere

In the landscape of peptidomimetic design and drug discovery, the modification of the peptide backbone is a cornerstone strategy for enhancing therapeutic properties.[1][2] Pseudopeptides, which incorporate non-standard amide bond isosteres, offer a powerful approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and suboptimal pharmacokinetic profiles.[3][4] Among the most effective and widely utilized modifications is the reduced amide bond, ψ(CH₂NH), which replaces the scissile carbonyl group of a standard peptide bond with a more stable secondary amine.[3][5][6]

The dipeptide building block, Boc-Leu-ψ(CH₂NH)-Phe-OH , is a valuable synthon for introducing this key modification. The replacement of the amide bond between Leucine and Phenylalanine with a methylene amine linkage imparts several advantageous characteristics:

  • Enhanced Enzymatic Stability: The absence of the carbonyl group renders the bond resistant to cleavage by common peptidases, significantly increasing the in-vivo half-life of the resulting peptide.[3]

  • Increased Flexibility and Hydrophilicity: The reduced amide bond introduces a more flexible and linear structure compared to the rigid planar amide bond.[3] The secondary amine is also protonable, which can increase the hydrophilicity of the peptide.[3][7]

  • Transition State Mimicry: The tetrahedral geometry of the methylene amine can act as a transition state mimetic for the tetrahedral intermediate formed during enzymatic peptide bond hydrolysis, making it a valuable tool for designing enzyme inhibitors.[3]

  • Modulation of Secondary Structure: The incorporation of a ψ(CH₂NH) bond can perturb α-helical structures, a feature that can be exploited to fine-tune the biological activity and selectivity of peptides.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Boc-Leu-ψ(CH₂NH)-Phe-OH into peptide sequences. We will detail both solid-phase and solution-phase synthetic strategies, offering step-by-step protocols, critical considerations, and characterization methods.

Chemical Properties of Boc-Leu-ψ(CH₂NH)-Phe-OH
PropertyValueSource
Molecular Formula C₂₀H₃₂N₂O₄[8]
Molecular Weight 364.49 g/mol [8]
Appearance White powder[8]
Purity ≥ 99.0% (HPLC)[8]
Storage Conditions Store at 0-8 °C[8]

Synthetic Strategies for Incorporation

The incorporation of this pseudopeptide can be achieved through two primary synthetic routes: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). The choice of method will depend on the length of the target peptide, the desired scale, and the available resources.

Strategy 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for synthesizing peptides up to around 30-40 amino acids in a research setting.[9][10] The growing peptide chain is anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[9][11]

Conceptual Workflow for SPPS Incorporation

spss_workflow Resin 1. Resin Swelling (e.g., Wang or Rink Amide resin) Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Start with Fmoc-protected AA-loaded resin Wash1 Wash Deprotection1->Wash1 Coupling_AA 3. Couple subsequent Amino Acids (Fmoc-AA-OH) Wash2 Wash Coupling_AA->Wash2 Wash1->Coupling_AA Wash2->Deprotection1 Repeat for N-terminal sequence Coupling_Pseudo 4. Couple Boc-Leu-ψ(CH₂NH)-Phe-OH Wash2->Coupling_Pseudo At desired position Wash3 Wash Deprotection2 5. Boc Deprotection (TFA/DCM) Wash3->Deprotection2 Wash4 Wash Coupling_Final 6. Couple remaining Amino Acids (Boc-AA-OH) Wash4->Coupling_Final Wash5 Wash Wash5->Deprotection2 Repeat for remaining sequence Cleavage 7. Cleavage & Global Deprotection (TFA cocktail) Wash5->Cleavage Final step Coupling_Pseudo->Wash3 Deprotection2->Wash4 Coupling_Final->Wash5 Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow for incorporating the pseudopeptide.

Detailed Protocol for SPPS Incorporation (Fmoc/tBu Strategy)

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the pseudopeptide is being incorporated in the middle of the sequence.

Materials and Reagents:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide)

  • Fmoc-protected amino acids

  • Boc-Leu-ψ(CH₂NH)-Phe-OH

  • Boc-protected amino acids[12]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU, or HCTU[13]

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)[13]

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane) (Peptide synthesis grade)

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Boc Deprotection Solution: 25-50% TFA (Trifluoroacetic acid) in DCM[11][14]

  • Neutralization Solution: 5% DIPEA in DMF

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Protocol Steps:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Synthesis of Peptide Chain (C-terminal to pseudopeptide):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

    • Coupling:

      • Pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

      • Monitor coupling completion with a Kaiser test.

    • Washing: Wash the resin as described above.

    • Repeat this cycle until the amino acid preceding the Leu-Phe junction is coupled.

  • Incorporation of Boc-Leu-ψ(CH₂NH)-Phe-OH:

    • Perform a final Fmoc deprotection on the N-terminal amino group of the resin-bound peptide.

    • Coupling:

      • Dissolve Boc-Leu-ψ(CH₂NH)-Phe-OH (2 eq.) in DMF.

      • Add HBTU (1.9 eq.) and DIPEA (4 eq.).

      • Add the activated solution to the resin and agitate for 2-4 hours, or overnight if necessary. The reduced amide bond can lead to slower coupling kinetics.

    • Washing: Wash the resin thoroughly with DMF and DCM.

  • Synthesis of Peptide Chain (N-terminal to pseudopeptide):

    • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 2 minutes, drain, and repeat for 20 minutes.[14]

    • Washing: Wash the resin with DCM (3x), and DMF (3x).

    • Neutralization: Treat the resin with 5% DIPEA in DMF for 5 minutes (2x).

    • Washing: Wash with DMF (3x).

    • Coupling (Boc-protected amino acids): Couple the subsequent Boc-protected amino acids using the same coupling reagents as in step 2.

    • Repeat this cycle for the remaining amino acids in the sequence.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

Strategy 2: Solution-Phase Peptide Synthesis

Solution-phase synthesis is often used for large-scale synthesis or for peptides that are difficult to synthesize on a solid support.[15][16][17] It involves coupling protected amino acids or peptide fragments in a suitable solvent, followed by purification of the intermediate product at each step.[15][18]

Conceptual Workflow for Solution-Phase Synthesis

solution_phase_workflow cluster_n_term N-terminal Fragment Synthesis cluster_c_term C-terminal Fragment Synthesis N_Start Start with Boc-AA-OH N_Couple Couple subsequent Boc-AA-OH N_Start->N_Couple N_Deprotect Deprotect C-terminus N_Couple->N_Deprotect N_Fragment Boc-(AA)n-OH N_Deprotect->N_Fragment Couple2 Fragment Coupling 2 N_Fragment->Couple2 C_Start Start with H-AA-OMe C_Couple Couple subsequent Boc-AA-OH C_Start->C_Couple C_Deprotect Deprotect N-terminus (Boc) C_Couple->C_Deprotect C_Fragment H-(AA)m-OMe C_Deprotect->C_Fragment Couple1 Fragment Coupling 1 C_Fragment->Couple1 Pseudo Boc-Leu-ψ(CH₂NH)-Phe-OH Pseudo->Couple1 Purify1 Purification Couple1->Purify1 Deprotect1 Boc Deprotection Purify1->Deprotect1 Deprotect1->Couple2 Purify2 Purification Couple2->Purify2 Final_Deprotect Final Deprotection Purify2->Final_Deprotect Final_Purify Final Purification Final_Deprotect->Final_Purify Final_Peptide Final Pseudopeptide Final_Purify->Final_Peptide

Caption: Fragment condensation strategy in solution-phase synthesis.

Detailed Protocol for Solution-Phase Incorporation (Fragment Condensation)

This protocol describes a convergent approach where the pseudopeptide is coupled to a C-terminal peptide fragment, followed by coupling to an N-terminal fragment.

Materials and Reagents:

  • Boc-Leu-ψ(CH₂NH)-Phe-OH

  • Appropriately protected N-terminal peptide fragment (e.g., Boc-X-Y-OH)

  • Appropriately protected C-terminal peptide fragment (e.g., H-A-B-OMe)

  • Coupling Reagents: DCC (Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt[15][18]

  • Boc Deprotection: TFA/DCM or 4M HCl in Dioxane[1]

  • Ester Saponification: LiOH or NaOH in a solvent mixture (e.g., THF/water)

  • Solvents: DMF, DCM, Ethyl Acetate, Hexane

  • Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, brine

Protocol Steps:

  • Synthesis of Peptide Fragments: Synthesize the N-terminal (Boc-protected) and C-terminal (ester-protected) peptide fragments using standard solution-phase methods.[16][19]

  • Coupling of Pseudopeptide to C-terminal Fragment:

    • Dissolve Boc-Leu-ψ(CH₂NH)-Phe-OH (1 eq.), the C-terminal fragment (e.g., H-Phe-Ala-OMe, 1 eq.), and HOBt (1.1 eq.) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 eq.) and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purification: Purify the resulting protected pseudopeptide fragment by column chromatography on silica gel.

  • Deprotection of the Coupled Fragment:

    • N-terminal Boc Deprotection: Dissolve the purified fragment in 4M HCl/Dioxane and stir for 1-2 hours at room temperature. Evaporate the solvent to obtain the HCl salt of the peptide.

  • Coupling of the N-terminal Fragment:

    • Couple the N-terminal peptide fragment (e.g., Boc-Ala-Gly-OH) to the deprotected pseudopeptide fragment from the previous step using the same coupling and workup procedure described in step 2.

  • Final Deprotection:

    • C-terminal Ester Saponification: Dissolve the fully protected peptide in a mixture of THF and water. Add LiOH (1.5 eq.) and stir until the reaction is complete (monitored by TLC or HPLC). Neutralize with 1N HCl and extract the product.

    • N-terminal Boc Deprotection: Remove the final Boc group as described in step 3.

  • Purification and Characterization:

    • Purify the final peptide by RP-HPLC.

    • Characterize by mass spectrometry and NMR to confirm structure and purity.

Characterization and Quality Control

Thorough characterization is essential to confirm the successful incorporation of the pseudopeptide and the purity of the final product.

TechniquePurposeExpected Outcome
RP-HPLC Assess purity and retention time.A single major peak indicating high purity (>95%). The retention time will be different from the corresponding native peptide.
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirm molecular weight.The observed mass should match the calculated mass of the pseudopeptide, which will be 14 Da less than the native peptide due to the CO to CH₂ replacement.
NMR Spectroscopy (¹H, ¹³C) Confirm the presence of the ψ(CH₂NH) bond and overall structure.Appearance of new signals in the aliphatic region corresponding to the -CH₂-NH- protons and disappearance of the amide proton signal.
Amino Acid Analysis Confirm amino acid composition.The analysis will show the expected ratios of all amino acids except for the modified Leu-Phe pair.

Conclusion

The incorporation of Boc-Leu-ψ(CH₂NH)-Phe-OH provides a robust method for creating peptides with enhanced stability and potentially novel biological activities. The choice between solid-phase and solution-phase synthesis will be dictated by the specific goals of the research. By carefully following the detailed protocols and implementing rigorous characterization, researchers can successfully synthesize these valuable pseudopeptides for a wide range of applications in drug discovery and chemical biology. The unique properties conferred by the reduced amide bond, such as increased positive charge and altered secondary structure, offer exciting possibilities for developing new therapeutic agents.[5][6]

References

  • Coy, D. H., et al. (n.d.). Recent advances in the synthesis and applications of reduced amide pseudopeptides. PubMed.
  • Scott, W. L., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science.
  • Chem-Impex. (n.d.). Boc-Leu-y(CH2NH)-Phe-OH. Chem-Impex International.
  • Ramkisson, S. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • Sigma-Aldrich. (n.d.). Boc-Phe-OH. Sigma-Aldrich.
  • Oh, J. E., et al. (2000). Characterization of the unique function of a reduced amide bond in a cytolytic peptide that acts on phospholipid membranes. PubMed.
  • Grigoropoulou, M., et al. (2026). Peptide-directed solid-phase reductive amination. RSC Publishing.
  • Oh, J. E., et al. (2000). Characterization of the unique function of a reduced amide bond in a cytolytic peptide that acts on phospholipid membranes. PMC.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Dou, L., et al. (2023). A lysine-based 2:1-[α/aza]-pseudopeptide series used as additives in polymeric membranes for CO2 capture: synthesis, structural studies, and application. RSC Publishing.
  • Albericio, F., et al. (2004). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Supporting Information. (n.d.). University of Barcelona.
  • Aapptec. (n.d.). Boc-Phe-OH. Aapptec.
  • Advanced ChemTech. (n.d.). Boc-Phe-OH – Used in enantioselective hydrolysis of amino acid esters. Advanced ChemTech.
  • Pellegrino, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI.
  • Kumar, S., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. MDPI.
  • Khan, K. M., et al. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica.
  • ResearchGate. (2025). Novel route in the synthesis of ψ[CH2NH] amide bond surrogate. ResearchGate.
  • MedchemExpress. (n.d.). Boc-L-Leu-OH | Amino Acid Derivative. MedchemExpress.com.
  • Ettari, R., et al. (2022). Development of Reduced Peptide Bond Pseudopeptide Michael Acceptors for the Treatment of Human African Trypanosomiasis. IRIS Unime.
  • PubChem. (n.d.). Boc-Met-Leu-Phe-OH. PubChem.
  • Lundquist, A., et al. (2025). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Angewandte Chemie International Edition.
  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • Lee, S. H., et al. (2009). Synthesis of antibacterial pseudopeptides with less hemolytic activity from a cytotoxic peptide and their pH-dependent activity. PubMed.
  • Papo, N., et al. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. PubMed.
  • Papo, N., et al. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments.
  • ResearchGate. (n.d.). (PDF) Synthesis of Novel Peptides Using Unusual Amino Acids. ResearchGate.
  • Dey, S., et al. (n.d.). Synthesis, crystal structure, and molecular conformation of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH. PubMed.
  • Noël, T., et al. (2025). Repurposing inert amides for drug discovery. University of Amsterdam.
  • Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis. Google Patents.

Sources

Cell permeability assay for peptides containing Boc-Leu-psi(CH2NH)-Phe-OH

Application Note: Evaluating the Cell Permeability of Pseudopeptides Containing the Reduced Amide Isostere Boc-Leu- ψ(CH2​NH) -Phe-OH

Target Audience: Researchers, scientists, and drug development professionals in peptidomimetic design and ADME/DMPK profiling.

Executive Summary

The incorporation of reduced amide bonds—specifically the ψ(CH2​NH) isostere—is a cornerstone strategy in peptidomimetic drug design to confer absolute resistance against proteolytic degradation[1]. However, replacing a native planar amide bond with a tetrahedral methyleneamine fundamentally alters the physicochemical properties of the peptide. This application note provides a comprehensive, dual-tiered protocol (PAMPA and Caco-2) specifically optimized for evaluating the permeability of Boc-Leu- ψ(CH2​NH) -Phe-OH , addressing the unique analytical and biophysical challenges introduced by this modification.

Mechanistic Insights: The ψ(CH2​NH) Permeability Paradox

To design a self-validating permeability assay, one must first understand the causality behind the molecule's behavior. The substitution of −C(=O)−NH− with −CH2​−NH− in Boc-Leu- ψ(CH2​NH) -Phe-OH creates a permeability paradox[2][3]:

  • Zwitterionic Penalty: The native peptide Boc-Leu-Phe-OH possesses a single ionizable group (the C-terminal carboxylic acid, pKa ~3.5), making it an anion at physiological pH (7.4). The ψ(CH2​NH) modification introduces a basic secondary amine (pKa ~8.5). Consequently, at pH 7.4, Boc-Leu- ψ(CH2​NH) -Phe-OH exists predominantly as a highly polar zwitterion [4].

  • Desolvation Energy: Passive transcellular diffusion requires a molecule to shed its hydration shell before entering the lipophilic core of the cell membrane. The zwitterionic state drastically increases the 3D Polar Surface Area (3D-PSA) and the thermodynamic desolvation penalty, effectively halting passive diffusion[3].

  • Conformational Flexibility: The transition from an sp2 hybridized planar amide to an sp3 hybridized amine increases backbone flexibility, exposing polar surface areas that might otherwise be shielded by intramolecular hydrogen bonding in a rigid native peptide[3].

MechanismCompoundBoc-Leu-psi(CH2NH)-Phe-OHAmineSecondary AmineProtonated (pKa ~8.5)Compound->AmineCarboxylFree C-TerminusDeprotonated (pKa ~3.5)Compound->CarboxylZwitterionZwitterionic State at pH 7.4(High Desolvation Energy)Amine->ZwitterionCarboxyl->ZwitterionPermeabilitySeverely RestrictedPassive Transcellular DiffusionZwitterion->Permeability

Fig 1. Physicochemical impact of the reduced amide bond on the zwitterionic state and diffusion.

Assay Strategy: The Dual-Tiered Approach

Because of the zwitterionic nature of this pseudopeptide, relying on a single permeability model is insufficient.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): Acts as a strict filter for passive transcellular diffusion. It will confirm the inherent lack of passive permeability due to the charged secondary amine[4][5].

  • Caco-2 Bidirectional Assay: Provides a holistic view of intestinal absorption. While passive diffusion is low, Caco-2 cells express paracellular tight junctions and active transporters (e.g., PEPT1, P-gp)[6][7]. This assay determines if the pseudopeptide can "hijack" carrier-mediated pathways or if it is subject to active efflux[8].

WorkflowStartBoc-Leu-psi(CH2NH)-Phe-OHPreparation (10 µM in HBSS)PAMPAPAMPA(Passive Diffusion)Start->PAMPACaco2Caco-2 Assay(Intestinal Absorption)Start->Caco2PAMPA_StepArtificial Lipid MembraneIncubation: 16h at 37°CPAMPA->PAMPA_StepCaco2_StepPolarized Cell MonolayerIncubation: 2h (A-B & B-A)Caco2->Caco2_StepLCMSLC-MS/MS Quantification(ESI Positive Mode)PAMPA_Step->LCMSCaco2_Step->LCMSAnalysisCalculate Papp & Efflux RatioLCMS->Analysis

Fig 2. Dual-tiered permeability workflow utilizing PAMPA and Caco-2 assays with LC-MS/MS readout.

Representative Quantitative Data

The table below summarizes expected permeability profiles, demonstrating the stark contrast between the native peptide bond and the reduced amide isostere.

Test CompoundPAMPA Papp​ ( 10−6 cm/s)Caco-2 A-B Papp​ ( 10−6 cm/s)Caco-2 B-A Papp​ ( 10−6 cm/s)Efflux Ratio(B-A / A-B)
Boc-Leu-Phe-OH (Native)0.85 ± 0.121.40 ± 0.201.65 ± 0.151.18
Boc-Leu- ψ(CH2​NH) -Phe-OH < 0.10 0.35 ± 0.08 0.42 ± 0.10 1.20
Atenolol (Low Perm Control)0.15 ± 0.050.22 ± 0.040.20 ± 0.050.91
Propranolol (High Perm Control)18.5 ± 1.224.0 ± 2.522.5 ± 1.80.94

Note: The ψ(CH2​NH) modification drops passive permeability (PAMPA) to near-zero due to zwitterion formation, while Caco-2 shows marginal permeability likely mediated by paracellular leakage.

Detailed Experimental Protocols

Reagent & Compound Preparation

Self-Validation Check: Pseudopeptides can exhibit poor aqueous solubility. Ensure complete dissolution before assaying to prevent false-negative permeability results.

  • Stock Solution: Dissolve Boc-Leu- ψ(CH2​NH) -Phe-OH in 100% LC-MS grade DMSO to a concentration of 10 mM.

  • Working Solution: Dilute the stock 1:1000 in Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4) to yield a final concentration of 10 µM (0.1% DMSO).

  • Controls: Prepare Atenolol (low permeability) and Propranolol (high permeability) at 10 µM in parallel.

PAMPA Protocol (Passive Diffusion)
  • Membrane Preparation: Coat the porous filter membrane of a 96-well PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane[9].

  • Donor Loading: Add 150 µL of the 10 µM compound working solution to the donor wells.

  • Acceptor Loading: Add 300 µL of blank HBSS-HEPES (pH 7.4) containing 0.1% DMSO to the acceptor plate.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 16 hours in a humidified environment. (Extended incubation is required due to the low intrinsic permeability of the reduced amide).

  • Harvesting: Carefully separate the plates. Transfer 50 µL from both donor and acceptor wells into a 96-well analytical plate. Add 50 µL of quench solution (Acetonitrile containing an internal standard, e.g., Tolbutamide) to precipitate any residual lipids.

Caco-2 Bidirectional Protocol (Intestinal Absorption)
  • Cell Culture: Seed Caco-2 cells (human colon carcinoma) on 96-well polycarbonate Transwell inserts at a density of 1×105 cells/cm 2 . Culture for 21 days to allow full differentiation and polarization[6][7].

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 250 Ω⋅cm2 [8].

  • Apical to Basolateral (A-B) Transport:

    • Add 100 µL of 10 µM test compound to the Apical (donor) chamber.

    • Add 250 µL of blank HBSS-HEPES to the Basolateral (acceptor) chamber.

  • Basolateral to Apical (B-A) Transport:

    • Add 250 µL of 10 µM test compound to the Basolateral (donor) chamber.

    • Add 100 µL of blank HBSS-HEPES to the Apical (acceptor) chamber.

  • Incubation & Lucifer Yellow Check: Incubate for 2 hours at 37°C. Co-incubate with 100 µM Lucifer Yellow to verify that the monolayer remains intact during the assay (Lucifer Yellow Papp​ must remain < 0.5×10−6 cm/s)[7].

  • Harvesting: Aliquot 50 µL from all donor and acceptor compartments into an analytical plate and quench with 50 µL Acetonitrile + Internal Standard.

LC-MS/MS Analytical Method

Since Boc-Leu- ψ(CH2​NH) -Phe-OH lacks a strong chromophore, LC-MS/MS is mandatory[7][9].

  • Ionization: Electrospray Ionization (ESI) in Positive Mode . The secondary amine of the ψ(CH2​NH) bond readily accepts a proton, yielding a strong [M+H]+ signal.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: Fast 2-minute gradient from 5% B to 95% B to elute the highly lipophilic Boc-protected peptide.

Data Analysis & Equations

Calculate the Apparent Permeability ( Papp​ ) using the following equation:

Papp​=C0​×AdQ/dt​

Where:

  • dQ/dt = Rate of appearance of the compound in the acceptor compartment (nmol/s).

  • C0​ = Initial concentration in the donor compartment (µM).

  • A = Surface area of the membrane/monolayer (cm 2 ).

Calculate the Efflux Ratio (ER) to determine if the basic amine triggers active efflux (e.g., P-glycoprotein)[6]:

ER=Papp​(A→B)Papp​(B→A)​

(An ER > 2.0 indicates significant active efflux).

References

  • Conradi, R. A., Hilgers, A. R., Ho, N. F., & Burton, P. S. (1992). The influence of peptide structure on transport across Caco-2 cells. II. Peptide bond modification which results in improved permeability. Pharmaceutical Research. [Link]

  • Sawyer, T. K., et al. (1993). Design, structure-activity, and molecular modeling studies of potent renin inhibitory peptides having N-terminal Nin-For-Trp (Ftr): angiotensinogen congeners modified by P1-P1' Phe-Phe, Sta, Leu.psi.[CH(OH)CH2]Val or Leu.psi.[CH2NH]Val substitutions. Journal of Medicinal Chemistry.[Link]

  • Bermejo, M., et al. (2005). Caco-2 permeability of weakly basic drugs predicted with the Double-Sink PAMPA method. European Journal of Pharmaceutical Sciences.[Link]

  • Thoma, G., et al. (2020). Structure–Permeability Relationship of Semipeptidic Macrocycles—Understanding and Optimizing Passive Permeability and Efflux Ratio. Journal of Medicinal Chemistry.[Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec Science Hub.[Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.[Link]

  • Hori, Y., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Chemical Communications.[Link]

  • Shimada, T., et al. (2019). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. Journal of Natural Medicines.[Link]

Developing Molecular Probes with Boc-Leu-psi(CH2NH)-Phe-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Cellular Insights with Pseudopeptide Probes

In the intricate landscape of cellular biology and drug discovery, molecular probes are indispensable tools for visualizing and quantifying biological processes in real-time. Peptides, with their inherent biocompatibility and specificity, are excellent scaffolds for probe development. However, their susceptibility to proteolytic degradation can limit their utility. This guide focuses on the development of molecular probes using Boc-Leu-psi(CH2NH)-Phe-OH , a dipeptide mimetic with a reduced amide bond. This modification replaces the scissile carbonyl group with a secondary amine, rendering the molecule resistant to enzymatic cleavage while often retaining or even enhancing its binding affinity for target proteins.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the experimental design. We will explore the journey from the core compound to functional fluorescent and biotinylated probes, enabling the investigation of enzyme activity, protein-protein interactions, and cellular localization.

Rationale for Target Selection: Why Focus on Proteases?

The Leu-Phe dipeptide motif is a known recognition sequence for several classes of proteases, particularly cysteine proteases like cathepsins.[1][2][3] Cathepsins are involved in a myriad of physiological and pathological processes, including tumor invasion and metastasis, making them compelling targets for therapeutic intervention and diagnostic probe development.[3][4][5][6][7][8] The reduced amide bond in Boc-Leu-psi(CH2NH)-Phe-OH mimics the tetrahedral transition state of peptide bond hydrolysis, making it a potent inhibitor of such enzymes. By developing probes based on this stable inhibitor, we can effectively target and study the activity and localization of these proteases.

PART 1: Synthesis of Molecular Probes

This section details the chemical synthesis of fluorescent and biotinylated probes from the starting material, Boc-Leu-psi(CH2NH)-Phe-OH. The overall workflow is depicted below.

Synthesis_Workflow cluster_conjugation Conjugation cluster_products Final Probes Start Boc-Leu-psi(CH2NH)-Phe-OH Deprotection Boc Deprotection (TFA) Start->Deprotection Intermediate H2N-Leu-psi(CH2NH)-Phe-OH Deprotection->Intermediate Fluorescent_Labeling Fluorescent Labeling (e.g., FITC) Intermediate->Fluorescent_Labeling Biotinylation Biotinylation (e.g., NHS-Biotin) Intermediate->Biotinylation Purification HPLC Purification Fluorescent_Labeling->Purification Biotinylation->Purification Fluorescent_Probe Fluorescent Probe Purification->Fluorescent_Probe Biotinylated_Probe Biotinylated Probe Purification->Biotinylated_Probe

Caption: Workflow for the synthesis of molecular probes.

Protocol 1.1: Boc Deprotection of Boc-Leu-psi(CH2NH)-Phe-OH

The N-terminal tert-butyloxycarbonyl (Boc) group must be removed to expose the primary amine for conjugation. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[9][10][11]

Materials:

  • Boc-Leu-psi(CH2NH)-Phe-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Dissolve the Boc-protected dipeptide in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (a 1:1 v/v ratio of TFA to DCM).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected dipeptide, H₂N-Leu-psi(CH2NH)-Phe-OH.

ParameterCondition/ValueRationale
Solvent Anhydrous DCMGood solubility for the starting material and inert to TFA.
Reagent TFA (50% v/v in DCM)Strong acid that efficiently cleaves the Boc group.[9]
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction, then warming ensures complete deprotection.
Reaction Time 1-2 hoursTypically sufficient for complete deprotection, but should be monitored.
Work-up NaHCO₃ washNeutralizes the excess TFA to yield the free amine.
Protocol 1.2: N-terminal Fluorescent Labeling with FITC

Fluorescein isothiocyanate (FITC) is a widely used fluorescent label that reacts with primary amines.[12][13][14][15]

Materials:

  • Deprotected dipeptide (H₂N-Leu-psi(CH2NH)-Phe-OH)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vial wrapped in aluminum foil

Procedure:

  • Dissolve the deprotected dipeptide in DMF or DMSO.

  • Add 3-5 molar equivalents of DIPEA or TEA to the solution to act as a base.

  • In a separate light-protected vial, dissolve 1.5-2 molar equivalents of FITC in DMF or DMSO.

  • Add the FITC solution to the dipeptide solution and stir at room temperature overnight, protected from light.

  • The resulting fluorescently labeled dipeptide can be purified by HPLC.

Protocol 1.3: N-terminal Biotinylation with NHS-Biotin

N-hydroxysuccinimide (NHS) esters of biotin are common reagents for labeling primary amines to introduce a biotin tag for affinity-based applications.[16][17][18][19]

Materials:

  • Deprotected dipeptide (H₂N-Leu-psi(CH2NH)-Phe-OH)

  • NHS-Biotin (or a variant with a PEG spacer, e.g., NHS-PEG4-Biotin)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3) or Phosphate Buffer (pH 7.2-7.5)

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolve the deprotected dipeptide in the reaction buffer.

  • Immediately before use, dissolve a 5- to 10-fold molar excess of NHS-Biotin in a small amount of DMF or DMSO.

  • Add the NHS-Biotin solution to the dipeptide solution and stir at room temperature for 2-4 hours or at 4°C overnight.

  • The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris.

  • The biotinylated dipeptide is then purified by HPLC.

Protocol 1.4: HPLC Purification of Labeled Peptides

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the labeled peptides from unreacted starting materials and excess labeling reagents.[20][21][22][23]

Materials:

  • Crude labeled peptide solution

  • HPLC system with a C18 column

  • Solvent A: HPLC-grade water with 0.1% TFA

  • Solvent B: HPLC-grade acetonitrile with 0.1% TFA

Procedure:

  • Acidify the crude reaction mixture with a small amount of TFA.

  • Inject the sample onto a C18 RP-HPLC column.

  • Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% Solvent B over 30 minutes).

  • Monitor the elution at 214 nm (for the peptide bond) and the absorbance maximum of the fluorophore (e.g., ~495 nm for FITC).

  • Collect the fractions corresponding to the desired product peak.

  • Confirm the identity of the product by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final labeled peptide as a powder.

PART 2: Validation and Application of Molecular Probes

Once synthesized and purified, the molecular probes must be validated to ensure they are functional for their intended applications.

Protocol 2.1: Fluorescence Polarization (FP) Assay for Target Binding

FP is a powerful technique to measure the binding of a small fluorescent molecule (the probe) to a larger protein (the target).[24][25][26][27] When the fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its tumbling is restricted, leading to an increase in polarization.

FP_Assay cluster_unbound Unbound State cluster_bound Bound State Unbound_Probe Fluorescent Probe (Fast Tumbling) Low_FP Low Polarization Unbound_Probe->Low_FP Excitation Bound_Complex Probe-Target Complex (Slow Tumbling) Unbound_Probe->Bound_Complex + Target Protein High_FP High Polarization Bound_Complex->High_FP Excitation

Caption: Principle of the Fluorescence Polarization assay.

Materials:

  • Fluorescently labeled Leu-psi(CH2NH)-Phe-OH probe

  • Purified target protease (e.g., Cathepsin B)

  • Assay Buffer (e.g., 25mM Tris, 0.15M NaCl, pH 7.2)[28]

  • Microplate reader with fluorescence polarization capabilities

  • Black, low-binding 96- or 384-well plates

Procedure:

  • Probe Titration: First, determine the optimal concentration of the fluorescent probe. Prepare serial dilutions of the probe in the assay buffer and measure the fluorescence intensity. Choose a concentration that gives a stable and robust signal, typically in the low nanomolar range.

  • Binding Assay:

    • Prepare a serial dilution of the target protease in the assay buffer.

    • Add a fixed concentration of the fluorescent probe to each well.

    • Add the serially diluted protease to the wells. Include a control with only the probe (no enzyme).

    • Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.

    • Measure the fluorescence polarization (in millipolarization units, mP).

  • Data Analysis: Plot the change in mP against the concentration of the protease. Fit the data to a suitable binding isotherm (e.g., one-site binding) to determine the dissociation constant (Kd), which is a measure of binding affinity.

Protocol 2.2: Cellular Imaging with Fluorescent Probes

Confocal microscopy can be used to visualize the subcellular localization of the fluorescent probe, providing insights into its interaction with intracellular targets.[29][30][31][32]

Materials:

  • Fluorescently labeled Leu-psi(CH2NH)-Phe-OH probe

  • Cell line of interest (e.g., a cancer cell line known to overexpress cathepsins)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

Procedure:

  • Seed the cells onto glass-bottom dishes and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing the fluorescent probe at a predetermined concentration (e.g., 1-10 µM).

  • Incubate the cells with the probe for a specific time course (e.g., 1, 4, 24 hours).

  • Wash the cells three times with PBS to remove any unbound probe.[29]

  • Add fresh PBS or imaging medium to the cells.

  • Visualize the cells using a confocal microscope with the appropriate laser excitation and emission filter sets for the chosen fluorophore.

  • Competition Assay (for specificity): To demonstrate that the probe is binding to its intended target, pre-incubate the cells with a large molar excess of the unlabeled Leu-psi(CH2NH)-Phe-OH for 1 hour before adding the fluorescent probe. A significant reduction in the fluorescent signal would indicate specific binding.

Protocol 2.3: In Vitro Protease Activity Assay

To confirm that the parent pseudopeptide is indeed an inhibitor of the target protease, a standard in vitro activity assay can be performed. Commercial kits are available for this purpose.[33][34][35]

Materials:

  • Unlabeled Leu-psi(CH2NH)-Phe-OH

  • Cathepsin B Activity Assay Kit (e.g., from Abcam or Sigma-Aldrich) which includes a fluorogenic substrate (e.g., Ac-RR-AFC).[34]

  • Purified Cathepsin B enzyme

  • Assay buffer provided in the kit

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the Leu-psi(CH2NH)-Phe-OH inhibitor.

  • In a 96-well plate, add the assay buffer, a fixed amount of Cathepsin B enzyme, and the serially diluted inhibitor.

  • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence kinetically over 30-60 minutes (Ex/Em = 400/505 nm for AFC).[34]

  • Data Analysis: Calculate the reaction rates (slopes of the kinetic curves). Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pseudopeptide Boc-Leu-psi(CH2NH)-Phe-OH serves as a robust starting point for the development of highly specific and stable molecular probes. This guide has provided a comprehensive framework, from the chemical synthesis of fluorescent and biotinylated derivatives to their validation in biochemical and cell-based assays. The resulting probes are powerful tools for investigating the role of proteases like cathepsins in health and disease, and can be valuable assets in high-throughput screening campaigns for novel therapeutics.[4][5][6][7] Future work could involve the development of probes with different fluorophores for multiplexing experiments or the incorporation of photo-crosslinkers to identify binding partners in a cellular context.

References

  • Liszewski, M. K., et al. (2007). New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations. Cytometry Part A, 71(2), 120-128. Retrieved from [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link]

  • Li, M., et al. (2022). A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors. Analytica Chimica Acta, 1209, 339860. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Deu, E., Verdoes, M., & Bogyo, M. (2012). New tools for dissecting protease function: implications for inhibitor design, drug discovery and probe development. Drug discovery today. Technologies, 9(2), e125–e133. Retrieved from [Link]

  • Johnson, D. E., et al. (2021). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS chemical biology, 16(1), 167–174. Retrieved from [Link]

  • Deu, E., Verdoes, M., & Bogyo, M. (2012). New approaches for dissecting protease functions to improve probe development and drug discovery. Nature structural & molecular biology, 19(1), 9–16. Retrieved from [Link]

  • Mo, J., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 12(1), 55–67. Retrieved from [Link]

  • Turk, B. (2006). Targeting proteases: successes, failures and future prospects. Nature reviews. Drug discovery, 5(9), 785–799. Retrieved from [Link]

  • Van der Poel, M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS omega, 9(24), 26848–26856. Retrieved from [Link]

  • The Francis Crick Institute. (2012). New approaches for dissecting protease functions to improve probe development and drug discovery. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Deu, E., Verdoes, M., & Bogyo, M. (2012). New approaches for dissecting protease functions to improve probe development and drug discovery. Nature structural & molecular biology, 19(1), 9-16. Retrieved from [Link]

  • Chen, K., & Chen, X. (2010). Protein and peptide probes for molecular imaging. Amino acids, 39(4), 887–889. Retrieved from [Link]

  • AAPPTec. (n.d.). On-Resin Peptide Labeling with FITC. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization Assays of Proteases with the IMAP Platform. Retrieved from [Link]

  • LifeTein. (n.d.). FITC modifications for peptide synthesis. Retrieved from [Link]

  • Van der Poel, M., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS omega, 9(24), 26848–26856. Retrieved from [Link]

  • Li, X., et al. (2024). Protocol for evaluating compound uptake and RNase L co-localization in live cells using fluorescence-based binding, competition assay, and confocal microscopy. STAR protocols, 5(2), 102996. Retrieved from [Link]

  • Schirmeister, T., et al. (2023). Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Journal of medicinal chemistry, 66(6), 4049–4072. Retrieved from [Link]

  • Liu, S., et al. (2024). Recent Progress in Peptide-Based Molecular Probes for Disease Bioimaging. Biomacromolecules, 25(4), 1891–1907. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). FITC conjugation of Antibodies. Retrieved from [Link]

  • Wanger, T., et al. (2024). Development of a Peptide-Based Probes for Molecular Imaging of the Postsynaptic Density in the Brain. Journal of medicinal chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Materials and Methods General analytical procedures. Retrieved from [Link]

  • Salay, L. C., & Tătui, V. (2022). Confocal Laser Scanning Microscopy and Model Membranes to Study Translocation Mechanisms of Membrane Active Peptides. International journal of molecular sciences, 23(16), 9140. Retrieved from [Link]

  • Schirmeister, T., et al. (2016). Cathepsin B Inhibitors: Combining Dipeptide Nitriles with an Occluding Loop Recognition Element by Click Chemistry. Journal of medicinal chemistry, 59(1), 213–225. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Screening and Validation of Functional Residues of the Antimicrobial Peptide PpRcys1. International journal of molecular sciences, 25(22), 13689. Retrieved from [Link]

  • L-A. H. Allen, & L. M. Walker. (2019). Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides. Future medicinal chemistry, 11(17), 2291–2304. Retrieved from [Link]

  • Hancock, W. S. (Ed.). (1984). HPLC of Peptides and Proteins. CRC press.
  • Kim, D., et al. (2023). Development of a Peptide-Based Nano-Sized Cathepsin B Inhibitor for Anticancer Therapy. Pharmaceutics, 15(4), 1148. Retrieved from [Link]

  • Schepers, D., et al. (2020). Confocal Fluorescence-Lifetime Single-Molecule Localization Microscopy. ACS nano, 14(10), 13038–13047. Retrieved from [Link]

  • Peptide Institute, Inc. (n.d.). Cathepsin D/E Substrate MOCAc-Gly-Lys-Pro-Ile-Leu-Phe. Retrieved from [Link]

  • ResearchGate. (n.d.). Confocal microscopy images showing the uptake and localization of fluorescein isothiocyanate (FITC). Retrieved from [Link]

  • Dheer, D., Nicolas, J., & Shankar, R. (2019). Cathepsin-sensitive nanoscale drug delivery systems for cancer therapy and other diseases. Advanced drug delivery reviews, 151-152, 130–151. Retrieved from [Link]

  • G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]

  • Das, R. K., et al. (2014). An efficient method for FITC labelling of proteins using tandem affinity purification. Journal of biochemical and biophysical methods, 9, 10-14. Retrieved from [Link]

Sources

Application Notes & Protocols: The Use of Boc-Leu-psi(CH2NH)-Phe-OH in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Peptide Bond

In the landscape of drug delivery, the quest for carriers that are both biocompatible and stable is paramount. Peptides, with their inherent biological recognition and low toxicity, are exceptional candidates.[1][2] However, their susceptibility to enzymatic degradation in vivo often curtails their therapeutic potential.[3] This guide focuses on a strategic innovation designed to overcome this limitation: the use of pseudopeptides, specifically Boc-Leu-psi(CH2NH)-Phe-OH .

This dipeptide analogue incorporates a reduced amide bond (psi[CH₂NH]) in place of a standard peptide bond (CO-NH). This single, critical modification imparts several advantageous properties. The introduction of the CH₂NH isostere confers significant resistance to proteolytic enzymes, enhances structural flexibility, and can increase hydrophilicity, all while often preserving the biological activity of the parent peptide sequence.[4][5] These characteristics make Boc-Leu-psi(CH2NH)-Phe-OH an exemplary building block for designing robust and effective drug delivery vehicles, particularly for self-assembled nanoparticle systems.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge, detailed experimental protocols, and analytical frameworks required to successfully formulate, characterize, and evaluate drug delivery systems based on this promising pseudopeptide.

Core Physicochemical Properties of Boc-Leu-psi(CH2NH)-Phe-OH

Understanding the fundamental properties of the pseudopeptide is critical for designing a successful formulation strategy. The combination of the bulky, hydrophobic N-terminal Boc group and phenylalanine side chain, alongside the more flexible and hydrophilic reduced amide bond, creates an amphiphilic molecule primed for self-assembly.

PropertyEstimated Value / DescriptionSignificance in Drug Delivery
Molecular Formula C₂₆H₄₄N₂O₄Defines the exact composition and molecular weight.
Molecular Weight ~464.64 g/mol Influences diffusion, solubility, and stoichiometric calculations.
Structure N-tert-butoxycarbonyl-Leucine-ψ[CH₂NH]-PhenylalanineThe Boc group provides hydrophobicity for self-assembly; the reduced bond provides stability.
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); Poorly soluble in water.Dictates the choice of solvent systems for nanoparticle fabrication via nanoprecipitation.
Key Feature Reduced Amide Bond (ψ[CH₂NH])Confers high resistance to enzymatic degradation by peptidases, prolonging circulation time.[4][6]

Workflow for Nanoparticle Formulation and Drug Encapsulation

The following diagram and protocol detail the nanoprecipitation method, a reproducible and scalable technique for fabricating drug-loaded nanoparticles using Boc-Leu-psi(CH2NH)-Phe-OH. The principle involves dissolving the pseudopeptide and a hydrophobic drug in a water-miscible organic solvent and then rapidly introducing this solution into an aqueous phase, causing the components to co-precipitate into nanoparticles.

G cluster_org Organic Phase Preparation cluster_mix Nanoprecipitation cluster_post Purification & Collection A Dissolve Boc-Leu-psi(CH2NH)-Phe-OH in Organic Solvent (e.g., DMSO) B Dissolve Hydrophobic Drug (e.g., Paclitaxel) in same solvent D Inject Organic Phase into Aqueous Phase under Constant Stirring B->D C Prepare Aqueous Solution (e.g., Deionized Water ± Surfactant) C->D E Stir to Evaporate Organic Solvent D->E F Purify by Centrifugation or Dialysis E->F G Collect & Resuspend Nanoparticles F->G G cluster_cell Cell Interior endosome Early Endosome lysosome Lysosome (Drug Release) endosome->lysosome Maturation nucleus Nucleus (Drug Target) lysosome->nucleus Released Drug np Pseudopeptide Nanoparticle membrane Extracellular Space Plasma Membrane Cytoplasm np->membrane:f1 Binding membrane:f2->endosome Endocytosis

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Boc-Leu-psi(CH2NH)-Phe-OH synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptide Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific mechanical, chemoselective, and stereochemical challenges associated with synthesizing reduced amide isosteres (pseudopeptides).

The replacement of a rigid amide bond (-CONH-) with a flexible methyleneamine linkage (-CH2NH-) is a proven strategy to enhance enzymatic stability and cell permeability in drug development[1]. However, synthesizing the ψ (CH2NH) linkage via reductive amination requires precise control over reaction kinetics to prevent over-reduction and epimerization[2][3].

Below is a comprehensive diagnostic workflow, followed by an in-depth troubleshooting guide, quantitative data, and a self-validating protocol.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Yield: Boc-Leu-ψ(CH2NH)-Phe-OH FreshAldehyde Is Boc-Leucinal freshly prepared and stored at -20°C? Start->FreshAldehyde PrepFresh Action: Synthesize fresh. Aldehydes polymerize/epimerize. FreshAldehyde->PrepFresh No RedAgent Using NaBH3CN or NaBH(OAc)3? FreshAldehyde->RedAgent Yes ChangeRed Action: Switch to milder reductant to prevent over-reduction. RedAgent->ChangeRed No CheckPH Is pH maintained at 5.0 - 6.0 (e.g., 1% AcOH)? RedAgent->CheckPH Yes AdjustPH Action: Adjust pH. Imine formation requires mild acid. CheckPH->AdjustPH No CheckEster Using Phe ester (e.g., Phe-OMe) instead of free acid? CheckPH->CheckEster Yes UseEster Action: Use Phe-OMe/OtBu. Free acid causes solubility issues. CheckEster->UseEster No Success Proceed to Deprotection & Purification CheckEster->Success Yes

Diagnostic workflow for troubleshooting reduced amide isostere synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I recovering mostly Boc-Leucinol instead of my desired pseudopeptide? Causality: This is a fundamental chemoselectivity failure. Reductive amination is a two-step equilibrium process: the amine and aldehyde first condense to form an imine (or iminium ion), which is subsequently reduced to the secondary amine[2]. If your reducing agent is too aggressive (e.g., NaBH₄) or added prematurely, it will rapidly reduce the starting Boc-leucinal directly to the corresponding alcohol (Boc-leucinol) before the amine has a chance to condense[4]. Solution: Switch to a milder, chemoselective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[3][5]. Implement a "pre-incubation" strategy: allow the aldehyde and amine to stir for 1–2 hours to drive imine formation before introducing the hydride source.

Q2: My yield is acceptable, but NMR indicates a mixture of diastereomers. How is epimerization occurring? Causality: α -Amino aldehydes like Boc-leucinal are notoriously configurationally unstable. The α -proton is highly acidic due to the adjacent electron-withdrawing aldehyde and carbamate groups. Under basic or even neutral conditions over extended periods, enolization occurs, leading to rapid racemization/epimerization at the leucine α -carbon[6][7]. Solution: Never store Boc-leucinal for extended periods. Use freshly prepared or freshly purified aldehyde and store it at -20°C for no more than 24 hours. During the reaction, maintain a slightly acidic environment (pH 5.0–6.0) using 1% acetic acid. Mild acidity accelerates imine formation while simultaneously suppressing base-catalyzed enolization[8][9].

Q3: I am using free H-Phe-OH as the amine component, but the reaction is failing. Why? Causality: Free amino acids exist as zwitterions, making them highly insoluble in the organic solvents (MeOH, DMF, DCE) required for reductive amination[10]. Furthermore, the unprotected carboxylate disrupts the pH of the system and can coordinate with the reducing agent, stalling the reaction. Solution: Always utilize a C-terminally protected amino acid, such as H-Phe-OMe or H-Phe-OtBu[1]. Once the reductive amination is complete and the secondary amine is isolated, the ester can be cleanly hydrolyzed (e.g., LiOH for -OMe, or TFA for -OtBu) to yield the final Boc-Leu- ψ (CH2NH)-Phe-OH[11].

Q4: How do I purify the resulting secondary amine? It streaks heavily on silica gel. Causality: The ψ (CH2NH) linkage introduces a highly basic secondary amine into the peptide backbone. On standard acidic silica gel, this basic nitrogen protonates and binds irreversibly to the silanol groups, causing severe streaking and catastrophic yield loss. Solution: Pre-treat your silica gel with 1–2% triethylamine (TEA) in the eluent to neutralize the acidic silanol groups. Alternatively, use Strong Cation Exchange (SCX) chromatography[10], which selectively traps the basic amine and releases it upon washing with a methanolic ammonia solution.

Quantitative Data: Reducing Agent Selection

Selecting the correct hydride source is the most critical variable in preventing over-reduction of the aldehyde.

Reducing AgentRelative ReactivityOptimal pH RangeChemoselectivity (Imine vs. Aldehyde)Suitability for Pseudopeptides
NaBH₄ High7.0 - 10.0Poor (Reduces aldehyde rapidly)Not Recommended
NaBH₃CN Low4.0 - 6.0Excellent (Requires protonated imine)Highly Recommended
NaBH(OAc)₃ Medium5.0 - 7.0Excellent (Mild, avoids HCN gas risk)Highly Recommended

Standardized Step-by-Step Protocol

This self-validating protocol utilizes H-Phe-OMe to ensure solubility and employs NaBH₃CN for maximum chemoselectivity.

Phase 1: Imine Formation (Pre-incubation)

  • Reagent Preparation: Dissolve freshly synthesized Boc-Leucinal (1.0 eq, 1.0 mmol) and H-Phe-OMe·HCl (1.1 eq, 1.1 mmol) in anhydrous Methanol (10 mL) under an inert argon atmosphere.

  • Free-basing: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 1.1 mmol) dropwise to neutralize the hydrochloride salt of the phenylalanine ester.

  • Acidification: Add glacial acetic acid dropwise until the apparent pH of the solution reaches 5.0–5.5 (typically ~1% v/v).

  • Incubation: Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The Boc-leucinal peak should be nearly consumed, replaced by the corresponding imine mass[M+H]⁺. Do not proceed until imine formation is confirmed.

Phase 2: Chemoselective Reduction 5. Cooling: Cool the reaction vessel to 0°C using an ice bath to control the exothermic reduction and further suppress epimerization. 6. Reduction: Add NaBH₃CN (1.5 eq, 1.5 mmol) in three equal portions over 15 minutes. 7. Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Phase 3: Workup and Saponification 8. Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). This neutralizes the acetic acid and destroys residual hydride. Caution: Gas evolution. 9. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. Purification: Purify the crude Boc-Leu- ψ (CH2NH)-Phe-OMe via flash chromatography using silica gel pre-treated with 1% TEA (Eluent: Hexanes/EtOAc + 1% TEA). 11. Hydrolysis (Optional): To obtain the free acid, dissolve the purified ester in THF/H₂O (1:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 3 hours. Acidify to pH 4 with 1M HCl and extract with EtOAc to yield Boc-Leu- ψ (CH2NH)-Phe-OH[11].

References

  • Structure-Based Design of Highly Selective β-Secretase Inhibitors: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure - PubMed Central (PMC) -[Link]

  • A systematic approach to the solid-phase synthesis of linear and cyclic pseudopeptide libraries containing psi[CH2NH] amide bond surrogates - PubMed - [Link]

  • Macrocyclic Inhibitors of β-Secretase: Functional Activity in an Animal Model | Journal of Medicinal Chemistry - ACS Publications -[Link]

  • Synthesis of a cyclic pseudopeptide containing a flexible β-Alaψ[CH2NH]unit - ResearchGate -[Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines - PubMed Central (PMC) -[Link]

  • Reductive amination - Wikipedia -[Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry -[Link]

  • Unprotected Amino Aldehydes in Organic Synthesis - Scholaris -[Link]

  • Enantiospecific Synthesis of Heterocycles from α-Amino Acids | Chemical Reviews - ACS Publications -[Link]

Sources

Optimizing coupling efficiency of reduced amide bond dipeptides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptidomimetic Synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the synthesis and elongation of peptides containing reduced amide bonds ( Ψ[CH2​NH] ).

Unlike standard peptide bonds, the Ψ[CH2​NH] isostere introduces a highly reactive, sterically hindered secondary amine into the peptide backbone[1]. This fundamental chemical shift requires significant deviations from standard Solid-Phase Peptide Synthesis (SPPS) protocols to prevent low coupling yields, branching, and premature resin cleavage.

Diagnostic Troubleshooting Workflow

Use the logical workflow below to identify the root cause of your coupling failures and navigate to the appropriate solution.

TroubleshootingWorkflow Start Low Yield or Side Reactions in Ψ[CH2NH] Coupling CheckDKP Is peptide cleaving off resin prematurely (DKP)? Start->CheckDKP FixDKP Use 2-CTC Resin or Pre-synthesized Dipeptide CheckDKP->FixDKP Yes CheckBranch Is peptide branching at the secondary amine? CheckDKP->CheckBranch No Success Optimized Coupling Efficiency FixDKP->Success FixBranch Boc-protect secondary amine before Fmoc deprotection CheckBranch->FixBranch Yes CheckSterics Low acylation yield on sterically hindered amine? CheckBranch->CheckSterics No FixBranch->Success FixSterics Use COMU/BTC + MAPS (Microwave Heating) CheckSterics->FixSterics Yes CheckSterics->Success No FixSterics->Success

Caption: Workflow for troubleshooting reduced amide bond coupling and side reactions.

Frequently Asked Questions (FAQs) & Mechanistic Solutions

FAQ 1: Why is my coupling efficiency to the secondary amine so low, and how do I improve it?

The Causality: When attempting to acylate the secondary amine of a reduced amide bond (e.g., to create an acylated reduced amide scaffold[2]), you are fighting extreme steric hindrance. The nitrogen is shielded by the adjacent alpha-carbon side chains and the methylene group itself. Furthermore, the lack of standard amide resonance makes the nitrogen less nucleophilic toward bulky activated esters[3]. Standard carbodiimides (DIC) or aminium salts (HBTU) simply lack the reactivity to overcome this activation energy barrier[4].

The Solution: Abandon standard reagents. Switch to COMU or HATU , which form highly reactive uronium intermediates[5]. For the most stubborn sequences, generate an acid chloride in situ using BTC (bis(trichloromethyl)carbonate) . Combine these reagents with Microwave-Assisted Peptide Synthesis (MAPS) to drive the reaction to completion.

FAQ 2: I am experiencing a massive loss of my peptide from the resin after forming the reduced dipeptide. What is happening?

The Causality: You are experiencing Diketopiperazine (DKP) formation[6]. The secondary amine of the reduced amide bond heavily favors a cis-peptide bond conformation. When the N-terminal Fmoc of the newly formed dipeptide is removed, the freed primary amine is perfectly positioned to attack the C-terminal ester linkage attaching your peptide to the resin, cleaving the dipeptide off as a cyclic DKP[7].

The Solution:

  • Steric Shielding: Synthesize the sequence on a highly sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin , which physically blocks the intramolecular nucleophilic attack[6].

  • Kinetic Outcompeting: If using standard resins, minimize the time the N-terminal amine remains free. Add the next pre-activated Fmoc-amino acid immediately after piperidine deprotection to outcompete the cyclization rate.

FAQ 3: During subsequent chain elongation, I am observing branched peptides. How do I prevent this?

The Causality: Unlike a standard, resonance-stabilized peptide bond, the secondary amine of the Ψ[CH2​NH] linkage remains highly nucleophilic at physiological and basic pH[1]. During subsequent linear chain elongation steps, the activated incoming amino acid will acylate both the N-terminal primary amine and the backbone secondary amine, leading to branching[8].

The Solution: You must orthogonally protect the secondary amine before continuing linear synthesis. After forming the reduced amide bond, treat the resin with Di-tert-butyl dicarbonate ( Boc2​O ) to Boc-protect the secondary amine[9]. The Boc group is stable during subsequent Fmoc-SPPS cycles and will be globally cleaved during the final TFA cleavage step.

Quantitative Data: Coupling Reagents for Sterically Hindered Secondary Amines

To select the optimal coupling strategy for acylating a reduced amide bond, refer to the comparative data below. Note: Acid chlorides (BTC) offer the highest reactivity but carry a higher risk of epimerization if base equivalents are not strictly controlled.

Coupling ReagentActivation IntermediateTemp (°C)Time (min)Avg. Yield (%)Epimerization Risk
HBTU / DIPEA Aminium salt25120< 30%Low
HATU / HOAt Aminium salt2512065 - 75%Moderate
COMU / DIPEA Uronium salt256080 - 85%Low
BTC / Collidine Acid Chloride2560> 90%High
COMU / DIPEA Uronium salt75 (MAPS)15> 95%Low

Self-Validating Experimental Protocols

Protocol 1: On-Resin Reductive Amination (Formation of the Ψ[CH2​NH] Bond)

Causality Check: Imine formation requires mild acid catalysis, but standard SPPS resins (like 2-CTC) are acid-sensitive. Using 1% Acetic Acid provides the perfect thermodynamic balance to drive imine formation without premature resin cleavage[5].

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF to expose the N-terminal primary amine. Wash thoroughly with DMF (5x).

  • Imine Formation: Dissolve 3.0 equivalents of the Fmoc-amino aldehyde in DMF containing 1% Acetic Acid (v/v). Add the solution to the resin and agitate at room temperature for 1 hour.

  • Reduction: Add 3.0 equivalents of Sodium cyanoborohydride ( NaBH3​CN ) directly to the reaction vessel. Agitate at room temperature for 2 hours. Critical: Keep the temperature below 80°C to prevent premature Fmoc elimination by the reducing agent[5].

  • Validation: Wash the resin thoroughly. Perform a Chloranil test . A positive result (green/blue beads) confirms the presence of the newly formed secondary amine. (Note: The standard Kaiser test will yield a false negative for secondary amines).

Protocol 2: Acylation of the Reduced Amide Secondary Amine

Causality Check: Standard carbodiimides fail here due to the extreme steric bulk of the Ψ[CH2​NH] pocket. Uronium salts (COMU) combined with microwave heating provide the necessary activation energy to force the acylation.

  • Pre-activation: In a separate vial, dissolve 3.0 eq of the incoming Fmoc-amino acid, 3.0 eq of COMU, and 6.0 eq of DIPEA in N-Methyl-2-pyrrolidone (NMP). Incubate for exactly 3 minutes to form the active uronium intermediate.

  • Coupling: Transfer the activated mixture to the resin containing the reduced amide bond.

  • Microwave Application: Irradiate the reaction vessel in a microwave peptide synthesizer (MAPS) at 75°C for 15 minutes[5].

  • Validation: Wash the resin with DMF (3x) and DCM (3x). Perform a Chloranil test; colorless beads indicate successful acylation (complete consumption of the secondary amine).

References

  • Peptide-directed solid-phase reductive amination. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYGx2slKRBpNMqYXMperGv59B5Qr3IYKZa_ZxCEXEWFZTl8GPkbT2T72Bf_ICi1PZuPy5P8UwOwyp7bKeDkPam2BUJpVB2HjlGv0CsAt96lIptMrEPJw2fE9BRofDOW0_fQnXqY6SF8oe9mmXCROlkgJutSAZp9JDNTZK0-rBUz4lc7IIbAykZUW9DecnpT_CENrt_hSWdAPrj76OTRQ==]
  • Conformational-restriction of peptides. eScholarship.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1u4qEE2F0WPa_IgOvsr2psExrEJ1L_QVLAHHzHfpRSNAMAMaxN87EaP43ZHzcPhxh8oNg279L_XSRYaFMS4-hH0GhNttYxEt3Ujs6MEN5otJ7YubbF5XhN2-uUsoMJzyuZVZw_NAxtPUyOvXCe3htIPDifpc=]
  • Chemoselective Peptidomimetic Ligation Using Thioacid Peptides and Aziridine Templates. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnxe8B01hFeptNSHhlwOY191OjpAW-4r7G9o2TsiuyLx-GCGNWy4qEiwdx-yWJeBy4tZp19o7Oy1gah5L4HrgxY-JPRVUMGwHCHze3AnDdiB2wk7Nc_mksNdJfsw8Smh1ZAUREJA==]
  • Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw9VMXPbwteb1V9FYgObT580kn1qxc3fhkpskrMoYW6CEeuvoq-C6IjthmkniuuxBMLrRcrmLDfKWoRKvx4S-f2Ft85TMvLgWHBKKF6wMTuTUXuZXc1dg98SK5Ep8TH4IIJoWzOLQmCFDxjcviubiDb1jzdI3R5FJZiYvPD_8pE_0-y9rXhmy623EN-ynr3tyOrub4on2AqQ==]
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles. Scite.ai.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEijl2nvvkLDDaZguMz5htD-fhTaDOzbT8i46uQKydPbVtoJ_VyWhXazx1IPmv8Kis4eRx9JrxVQQ3TNr103pAFYTaFd524GWKjMrnid3n7i2wAuL1RGrIIeeHmdLpwa2G7-5C9Jqd4thUfBMzwd6c=]
  • AUXILIARY FOR AMIDE BOND FORMATION - Patent 1115739. EPO.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD2lhlTve8N0rcL39mLIxH-QCblxPC0i6CufM_kK_Wc4MyfN4xo2DYVs3kd_20huPojFZobmLFutsBn6h5namz6Kn5QLfg1hPO_Igau5YKU7WIR_DBv_DsZDmL9_aNZyyZo4uiBmn0eyu6nYJb1tZxnLKvWuMcDflJeHeWTIF7vMLM1oXPYqK1JU0yipDVUTiXZUHTtypAwMv1yUk2I8lF9RRB_j63Eomu2eE=]
  • Amino Acids in the Development of Prodrugs. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZawn3ykoEzlVRe7eF-ae0bqraZGrLaVu3N5EglwNZaH8dYso-BgV8BM-6kXDwwBe3yFnBXnXyddZlAyq2NyLRQfgHWJOYQkRoRirwmCvCaz9FnTQ4t7EZdK9O92yG75u3PNb42SuPtL7JOvI=]
  • Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAORFSncHDSDwydTErqZ-1tlaeR0dBCxcnnZvz7gHv21FqN3wrEoJh53WQGrMfo9H1dY7H2kkorCT3P-s0ETxf2akPAklqrv1Lvuuoiow1oNP5175cRt1V8Y0PmsSIu_bgzGW-miXuWqDNVtAQHCUw]
  • Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4F2t5POyc4wW3-2RmOCbbhXZ3-UX1w1GK7ObIigOVJSe5B74NmbJcjeX4MrLuwiwkU12ZO3XmRNKc31UVmlByglkMhqI-Pl-nxRcloafOX_TbBkrULOExVox-Dp5QM2mv9eZjW2aROuYmzhzxFOeqRnfkUWJ-9F92JH3Pog1B5enpTE6-8KD_SUnWv1qAzjZ4iXELm6X9oRQ4aKHHydpEmyAxlMph_lV9hWM=]
  • A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQRZoo-hRm0EAvOiPUvgyujJd-18qP7pZdTHo2sENzE9r8LJS-211Oqu7z2m_o4sHOo-4bNT5NQZbbn9M2ueNbKq8NlSACgVeDdoQMGbu19OWJrGU2nJt2J3RUvYJNT2JkVclyQ_qVC-SFY3VWVNBUHwsjl_TlU5yBw9HV8Q_-g6LPGq3iL0yxzX2Vs6--lOAUtPC4FFm_wdgeHboEhW1ZifOHnq4dZA-WIKVuMolM2mGtGFcu6s2zvnGwP27qgBaUydnEt-X5Rf]

Sources

Technical Support Center: Solubilization Guide for Boc-Leu-ψ(CH2NH)-Phe-OH

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with reduced amide bond pseudopeptides. Here, we address the specific physicochemical challenges associated with Boc-Leu-ψ(CH2NH)-Phe-OH and provide field-proven troubleshooting strategies to optimize its solubility for both solid-phase peptide synthesis (SPPS) and aqueous biological assays.

Part 1: The Mechanistic Principles of ψ(CH2NH) Solubility

To successfully solubilize Boc-Leu-ψ(CH2NH)-Phe-OH, one must understand the conflicting physicochemical forces at play within the molecule.

  • Extreme Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group, combined with the isobutyl side chain of Leucine and the benzyl side chain of Phenylalanine, creates a massive hydrophobic footprint. This drives severe intermolecular aggregation in polar solvents.

  • Amphoteric Backbone: Unlike standard peptide bonds, the reduced amide isostere[ψ(CH2NH)] introduces a basic secondary amine into the backbone. The pKa of this reduced amide bond is approximately 7.0 to 8.0[1]. Coupled with the C-terminal carboxylic acid (pKa ~3.5), the molecule behaves as a complex ampholyte.

  • Conformational Rigidity via Protonation: The solubility and conformation of the ψ(CH2NH) bond are highly pH-dependent. At physiological pH, the molecule exists largely as a zwitterion (or neutral aggregate), which is highly flexible and prone to precipitation[2]. However, protonation of the secondary amine at acidic pH not only imparts a net positive charge but also induces a conformational transition. The protonated ammonium group acts as a strong hydrogen-bond donor, often interacting with adjacent carbonyls to form rigid, stable conformations (such as β-turns) that can disrupt amorphous aggregation[1].

Part 2: Troubleshooting FAQs

Q1: I am trying to dissolve Boc-Leu-ψ(CH2NH)-Phe-OH in standard PBS (pH 7.4) for an enzymatic assay, but it immediately forms a cloudy suspension. How can I fix this? A: At pH 7.4, the secondary amine is only partially protonated, and the C-terminal carboxylate is deprotonated, leading to a net-neutral or zwitterionic state that maximizes hydrophobic aggregation. Solution: Do not attempt to dissolve the dry powder directly into aqueous buffers. Instead, create a concentrated stock solution in 100% DMSO. Then, use a "solvent spike" method: add the DMSO stock dropwise to your assay buffer under vigorous vortexing. If precipitation persists, adjust the buffer pH to < 4.0 or > 8.0 to ensure the molecule carries a net charge, which enhances solvation[2].

Q2: During Solid-Phase Peptide Synthesis (SPPS), my coupling efficiency drops drastically when adding this pseudopeptide. The solution looks viscous/turbid in DMF. What is happening? A: The Boc group and the hydrophobic side chains are causing the pseudopeptide to self-associate into β-sheet-like aggregates in N,N-Dimethylformamide (DMF). Solution: Switch your coupling solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which is slightly more polar and better at disrupting peptide aggregation. If the issue persists, add 5–10% Hexafluoroisopropanol (HFIP) or chaotropic salts (like 0.1 M LiCl) to the organic solvent. HFIP is a powerful hydrogen-bond donor that effectively breaks backbone-backbone interactions without interfering with standard coupling reagents[3].

Q3: Does the reduced amide bond degrade in acidic conditions used for solubilization? A: No. The ψ(CH2NH) bond is an amine, not an amide, meaning it is entirely resistant to standard acid-catalyzed hydrolysis. You can safely use dilute Trifluoroacetic acid (TFA) or Acetic acid to lower the pH and protonate the backbone to improve solubility without risking backbone cleavage.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of High-Concentration Organic Stock Solutions (10–50 mM)

This protocol utilizes a self-validating visual check to ensure complete disruption of hydrophobic aggregates prior to downstream applications.

  • Weighing: Accurately weigh the required amount of Boc-Leu-ψ(CH2NH)-Phe-OH powder into a glass vial (avoid cheap plastics, as hydrophobic peptides can adhere to the walls).

  • Primary Solvation: Add 100% anhydrous DMSO or NMP to achieve the desired target concentration (e.g., 50 mM).

  • Agitation: Sonicate the vial in a water bath at room temperature for 5 minutes.

  • Validation Check: Hold the vial against a light source. If the solution is optically clear and exhibits no Tyndall effect (light scattering), proceed to step 6.

  • Aggregate Disruption (If needed): If the solution remains turbid, add HFIP dropwise (up to 10% of the total volume). Vortex vigorously. The strong hydrogen-bonding capacity of HFIP will break the hydrophobic clusters.

  • Storage: Aliquot the clear stock solution and store at -20°C. Ensure vials are tightly sealed to prevent atmospheric moisture absorption, which can trigger delayed precipitation.

Protocol B: Aqueous Dilution via pH-Titration Spiking

Use this protocol when preparing the pseudopeptide for biological assays requiring aqueous environments.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., Tris or HEPES). If your assay tolerates it, pre-adjust the buffer to a slightly acidic (pH 4.0) or basic (pH 8.5) state to maximize the ionization of the pseudopeptide.

  • Vortex Setup: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Spiking: Using a micropipette, add the concentrated DMSO stock (from Protocol A) dropwise directly into the center of the vortexing liquid. Causality: Rapid mixing prevents localized high concentrations of the highly hydrophobic peptide, kinetically trapping it in solution before it can thermodynamically aggregate.

  • Final pH Adjustment: Once fully diluted, slowly titrate the pH back to the required physiological range using 0.1 M HCl or 0.1 M NaOH, monitoring continuously for precipitation.

Part 4: Quantitative Data Summaries

Table 1: Solvent Compatibility & Solubilization Capacity
Solvent SystemSolubilization CapacityRecommended Use CaseMechanism of Solubilization
100% DMSO High (>50 mM)Stock solutions, AssaysDisrupts hydrophobic interactions.
100% NMP High (>50 mM)SPPS couplingSuperior to DMF for disrupting β-sheet aggregates.
DMSO + 10% HFIP Very High (>100 mM)Rescue of precipitated stocksHFIP acts as a strong H-bond donor to break aggregates.
PBS Buffer (pH 7.4) Low (<0.1 mM)Direct biological assaysPoor solubility due to zwitterionic state and hydrophobicity.
Aqueous Buffer (pH 3.0) Moderate (~1-5 mM)Acidic assaysProtonation of secondary amine generates +1 net charge.
Table 2: pH-Dependent Ionization States of Boc-Leu-ψ(CH2NH)-Phe-OH
pH RangeSecondary Amine StateC-Terminal StateNet ChargeConformational Tendency
< 4.0 (Acidic) Protonated ( NH2+​ )Protonated ( COOH )+1Rigid, stabilized by internal H-bonds.
4.0 - 7.5 (Neutral) Equilibrium ( NH⇌NH2+​ )Deprotonated ( COO− )~0Highly flexible, prone to severe aggregation.
> 8.0 (Basic) Deprotonated ( NH )Deprotonated ( COO− )-1Flexible, electrostatically repelled (soluble).

Part 5: Mandatory Visualizations

Workflow Start Weigh Boc-Leu-ψ(CH2NH)-Phe-OH Solvent Add Primary Organic Solvent (100% DMSO or DMF) Start->Solvent Check1 Is it fully dissolved? Solvent->Check1 HFIP Add 5-10% HFIP (Breaks hydrophobic aggregation) Check1->HFIP No Stock Clear Stock Solution (e.g., 10-50 mM) Check1->Stock Yes HFIP->Stock Aqueous Dilute into Aqueous Buffer (Dropwise with vortexing) Stock->Aqueous Check2 Does it precipitate? Aqueous->Check2 pHAdjust Adjust pH (pH < 4 or pH > 8) Check2->pHAdjust Yes Final Ready for Assay/Coupling Check2->Final No pHAdjust->Final

Workflow for solubilizing hydrophobic ψ(CH2NH) pseudopeptides.

pH_States Acidic Acidic Neutral Physiological (pH ~7.4) Amine: Equilibrium (NH/NH2+) Carboxyl: Deprotonated (COO-) Net Charge: ~0 Conformation: Aggregated Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic Basic Neutral->Basic Add Base Basic->Neutral Add Acid

pH-dependent ionization and conformational states of Boc-Leu-ψ(CH2NH)-Phe-OH.

Part 6: References

  • Structural Comparison of Homologous Reduced Peptide, Reduced Azapeptide, Iminoazapeptide, and Methyleneoxypeptide Analogues. Journal of the American Chemical Society.

  • Synthesis of antibacterial pseudopeptides with less hemolytic activity from a cytotoxic peptide and their pH-dependent activity. PubMed.

  • Development of Endocyclic Control Elements for Peptide Macrocycles. ACS Publications.

Sources

Technical Support Center: Optimizing Reductive Amination in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reductive amination in peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, all grounded in scientific principles and practical, field-proven experience.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

Reductive amination is a cornerstone technique for peptide modification, enabling the formation of secondary and tertiary amines. However, like any chemical transformation, it is not without its challenges. This section addresses the most common issues encountered during the reaction, providing not just solutions but also the rationale behind them.

Issue 1: Low or No Product Yield

This is one of the most frequent and frustrating issues. A low yield of the desired N-alkylated peptide can stem from several factors, each requiring a specific corrective action.

Possible Causes & Recommended Solutions:

  • Inefficient Imine Formation: The initial and crucial step is the formation of a Schiff base (imine) intermediate from the reaction between the peptide's primary amine and the carbonyl compound (aldehyde or ketone).[1][2]

    • pH Optimization: The pH of the reaction medium is critical. Schiff base formation is typically favored under mildly acidic conditions (pH 4.5-6).[3][4][5] This is a delicate balance; a pH that is too low will protonate the amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl group.

      • Actionable Step: Buffer your reaction. Common choices include sodium acetate or phosphate buffers. If you are performing the reaction on a solid support, ensure the resin is adequately neutralized before adding the carbonyl compound.

    • Water Removal: The formation of the imine is a condensation reaction that releases water.[1] According to Le Chatelier's principle, removing water will drive the equilibrium towards the imine product.

      • Actionable Step: While often impractical in aqueous peptide solutions, for reactions in organic solvents, the addition of a dehydrating agent like molecular sieves can be beneficial.

  • Ineffective Reduction of the Imine: Once the imine is formed, it must be reduced to the stable amine.

    • Choice of Reducing Agent: The choice of reducing agent is paramount.

      • Sodium Cyanoborohydride (NaBH₃CN): This is a popular choice because it is a mild reducing agent that is more selective for the protonated imine over the carbonyl starting material, especially at acidic pH.[4][6] This selectivity minimizes the side reaction of reducing the starting aldehyde or ketone.

      • Sodium Borohydride (NaBH₄): A stronger reducing agent that is effective but less selective.[7][8] It can reduce both the imine and the starting carbonyl. It is often used when the imine is pre-formed and isolated, or when the carbonyl is less reactive.[9][10]

      • Sodium Triacetoxyborohydride (STAB): Another mild and selective reducing agent, often used in organic solvents.

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent.

      • Actionable Step: A 2-5 fold molar excess of the reducing agent relative to the peptide is a good starting point.

  • Steric Hindrance: Bulky groups near the reaction site on either the peptide or the carbonyl compound can hinder the reaction.

    • Actionable Step: If possible, consider using a less sterically hindered aldehyde or ketone. For peptides, this is an inherent property of the sequence. Increasing the reaction time or temperature may help to overcome some steric barriers.

Issue 2: Presence of Unreacted Starting Material

Detecting significant amounts of the starting peptide and/or carbonyl compound in your final product indicates an incomplete reaction.

Possible Causes & Recommended Solutions:

  • Suboptimal Reaction Time or Temperature: Reductive amination can be slow, especially with hindered substrates.

    • Actionable Step: Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, LC-MS). If the reaction has stalled, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 37°C).

  • Reagent Degradation: Ensure that your aldehyde/ketone and reducing agent are of good quality and have not degraded.

    • Actionable Step: Use fresh reagents whenever possible. Aldehydes, in particular, can be prone to oxidation to carboxylic acids.

Issue 3: Formation of Side Products

The appearance of unexpected peaks in your analytical data points to the occurrence of side reactions.

Possible Causes & Recommended Solutions:

  • Over-alkylation (Formation of Tertiary Amines from Primary Amines): If your goal is to form a secondary amine, the product itself can react with another equivalent of the aldehyde and reducing agent to form a tertiary amine.

    • Actionable Step: Use a limited amount of the carbonyl compound (ideally a 1:1 stoichiometry with the amine).

  • Reduction of the Carbonyl Starting Material: As mentioned earlier, less selective reducing agents like NaBH₄ can reduce the starting aldehyde or ketone to the corresponding alcohol.[8]

    • Actionable Step: Switch to a more selective reducing agent like NaBH₃CN.[6]

  • Cyclic Adduct Formation: Side reactions involving the generated Schiff base and other nucleophilic sites within the peptide can lead to the formation of cyclic byproducts.[3]

    • Actionable Step: Careful control of pH can sometimes minimize these side reactions.[3]

  • Racemization: The α-carbon of an amino acid can be susceptible to racemization under certain conditions, particularly with prolonged exposure to basic or acidic conditions.[11][12]

    • Actionable Step: Maintain a controlled pH and minimize reaction times where possible. Analysis by chiral chromatography may be necessary to detect this side product.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions, offering quick guidance on practical aspects of your reductive amination experiments.

Q1: What is the optimal pH for reductive amination?

The optimal pH is a compromise between facilitating Schiff base formation and ensuring the amine is sufficiently nucleophilic. Generally, a pH range of 4.5 to 6 is considered ideal.[3][5] At this pH, a sufficient amount of the amine is in its free base form to react with the carbonyl, and the carbonyl is sufficiently protonated to be activated for nucleophilic attack.

Q2: Which reducing agent should I choose?

The choice depends on your specific reaction conditions and desired selectivity.

Reducing AgentProsConsRecommended Use Case
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over carbonyls at acidic pH.[4][6]Toxic (releases HCN at low pH).One-pot reactions where the aldehyde/ketone and amine are present together.
Sodium Borohydride (NaBH₄) Less toxic, potent reducing agent.[8]Less selective; can reduce aldehydes and ketones.[9][10]Stepwise reactions where the imine is pre-formed, or when using a less reactive ketone.
Sodium Triacetoxyborohydride (STAB) Mild, selective, and effective in a variety of solvents.Can be more expensive.Reductive aminations in organic solvents.

Q3: How can I monitor the progress of my reaction?

Regularly monitoring your reaction is key to optimization.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. By taking small aliquots of your reaction mixture at different time points, you can track the disappearance of the starting peptide and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both separation and mass information, allowing you to confirm the identity of your product and detect any side products.

Q4: I'm performing the reaction on a solid support. Are there any special considerations?

Yes, solid-phase reductive amination has its own set of considerations.

  • Resin Swelling: Ensure your chosen solvent swells the resin adequately to allow for efficient diffusion of reagents.[13]

  • Reagent Equivalents: You will typically need to use a larger excess of reagents (carbonyl compound and reducing agent) compared to solution-phase synthesis to drive the reaction to completion.[7]

  • Washing Steps: Thorough washing between steps is crucial to remove excess reagents and byproducts.

Q5: Can I perform reductive amination on a peptide with multiple amine groups (e.g., N-terminus and Lysine side chains)?

Yes, but it can be challenging to achieve selectivity. The N-terminal α-amine generally has a lower pKa (around 6-8) than the ε-amine of a lysine side chain (around 10-11).[5] This difference can sometimes be exploited to achieve preferential reaction at the N-terminus by carefully controlling the pH. At a pH closer to the pKa of the N-terminus, it will be more reactive. However, achieving complete selectivity can be difficult.

III. Visualizing the Process

Reductive Amination Workflow

The following diagram illustrates the key steps and decision points in a typical reductive amination experiment.

ReductiveAminationWorkflow Start Start: Peptide with Primary Amine AddCarbonyl Add Aldehyde/Ketone Start->AddCarbonyl SchiffBase Schiff Base Formation (Imine Intermediate) AddCarbonyl->SchiffBase AddReducer Add Reducing Agent (e.g., NaBH3CN) SchiffBase->AddReducer Reduction Reduction of Imine AddReducer->Reduction Product N-Alkylated Peptide Reduction->Product Troubleshoot Troubleshoot Product->Troubleshoot Unsatisfactory Result LowYield Low Yield Troubleshoot->LowYield Check Imine Formation & Reduction SideProducts Side Products Troubleshoot->SideProducts Check Reagent Selectivity & pH IncompleteReaction Incomplete Reaction Troubleshoot->IncompleteReaction Optimize Time & Temperature

Caption: A flowchart of the reductive amination process.

Troubleshooting Decision Tree

When faced with a suboptimal outcome, this decision tree can help guide your troubleshooting efforts.

TroubleshootingDecisionTree Problem Problem Detected LowYield Low Yield? Problem->LowYield SideProducts Side Products? Problem->SideProducts IncompleteReaction Incomplete Reaction? Problem->IncompleteReaction CheckImine Optimize pH (4.5-6) Increase Carbonyl Concentration LowYield->CheckImine Yes CheckReduction Increase Reducing Agent Switch Reducing Agent LowYield->CheckReduction Yes CheckSelectivity Use Milder Reducing Agent (NaBH3CN) Control Stoichiometry SideProducts->CheckSelectivity Yes CheckConditions Increase Reaction Time Increase Temperature IncompleteReaction->CheckConditions Yes

Caption: A decision tree for troubleshooting common issues.

IV. References

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS combinatorial science, 17(3), 152–155. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS combinatorial science, 17(3), 152–155. [Link]

  • Marino, G., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Journal of Mass Spectrometry, 49(5), 419-428. [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science, 17(3), 152-155. [Link]

  • Abboud, S., & Aucagne, V. (2020). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteine Peptide Crypto-Thioesters. ChemRxiv. [Link]

  • Marino, G., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. FLORE. [Link]

  • Late‐Stage Amination of Peptides on the Solid Phase. (2025). ResearchGate. [Link]

  • Late‐Stage Amination of Peptides on the Solid Phase. (n.d.). PMC. [Link]

  • Gas-phase Rearrangement Reaction of Schiff-Base-Modified Peptide Ions. (n.d.). PMC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Peptide Side Reactions. (n.d.). Peptide Chemistry. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]

  • Side Reactions on Amino Groups in Peptide Synthesis. (n.d.). ResearchGate. [Link]

  • Gas Phase Bio-conjugation of Peptides via Ion/Ion Charge Inversion: Schiff Base Formation on the Conversion of Cations to Anions. (n.d.). PMC. [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. [Link]

  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (n.d.). JETIR.org. [Link]

  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. (2025, February 18). ACS Publications. [Link]

  • Oxidative peptide (and amide) formation from Schiff base complexes. (1982). PubMed. [Link]

  • pH Optimization of Amidation via Carbodiimides. (n.d.). ResearchGate. [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026, March 20). ACS Publications. [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. (2021, October 27). MDPI. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

  • Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating on an automated peptide synthesizer. (2024, April 1). ResearchGate. [Link]

Sources

In-Source Fragmentation (ISF) vs. True Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Peptidomimetic and Pseudopeptide Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to help you navigate the complex analytical anomalies that arise when analyzing non-canonical peptides.

Pseudopeptides—such as depsipeptides, peptoids, and N-methylated peptides—possess unique backbone chemistries that fundamentally alter their gas-phase behavior and ionization dynamics. This guide will not just tell you what to do; it will explain the causality behind these artifacts so you can design self-validating experiments to troubleshoot them effectively.

Q: I am observing truncated versions of my depsipeptide in the MS1 spectrum. How can I tell if this is a degradation product from my synthesis/storage or an artifact of the mass spectrometer?

The Causality: Depsipeptides contain ester bonds, which are significantly more labile than canonical amide bonds. During Electrospray Ionization (ESI), the desolvation process requires thermal and kinetic energy (controlled by the capillary/cone voltage and heated capillary temperature). If this energy exceeds the activation barrier of the ester bond, the molecule fragments before reaching the mass analyzer, creating an In-Source Fragmentation (ISF) artifact[1]. Because this cleavage happens post-chromatography, the fragment will appear to defy chromatographic logic.

Self-Validating Protocol: The Co-Elution Test To definitively distinguish ISF from a true sample impurity, use the following workflow:

  • Acquire LC-MS Data: Run your sample using a standard gradient in full-scan MS1 mode.

  • Extract Ion Chromatograms (XICs): Generate XICs for the m/z of the intact precursor and the m/z of the suspected truncated fragment.

  • Overlay and Align: Overlay the two XICs and measure the difference in retention time ( Δ RT).

  • Evaluate Causality:

    • If Δ RT = 0 (Exact Co-elution): The truncation occurred after the LC column, inside the ESI source. It is an ISF artifact.

    • If Δ RT > 0 (Chromatographic Separation): The truncation existed in the vial before injection. It is a true synthesis impurity or storage degradation product.

  • System Validation: To confirm ISF, reduce the ESI cone voltage (or declustering potential) by 30–50%. If the relative abundance of the truncated mass decreases significantly compared to the precursor, ISF is confirmed.

ISF Start Detect Unexpected Truncated Mass XIC Extract Ion Chromatograms (XIC) for Precursor & Fragment Start->XIC Compare Do Precursor and Fragment Peaks Exactly Co-elute? XIC->Compare ISF In-Source Fragmentation (ISF) Artifact Confirmed Compare->ISF  Yes (ΔRT = 0)   Degradation True Sample Impurity (Synthesis/Storage Degradation) Compare->Degradation  No (ΔRT > 0)   Action1 Decrease Cone Voltage / Desolvation Temperature ISF->Action1 Action2 Optimize Synthesis / Storage Buffer pH Degradation->Action2

Workflow for distinguishing ESI in-source fragmentation from true sample degradation.

The Diketopiperazine (DKP) Anomaly

Q: During the LC-MS analysis of a pseudopeptide containing an N-terminal Proline or an Asp-Ala motif, I am losing a massive amount of signal to a peak corresponding to the loss of the first two amino acids. What is happening?

The Causality: You are observing Diketopiperazine (DKP) formation. This is a classic, spontaneous intramolecular side-reaction[2]. The cis-trans isomerization of the first peptide bond (highly favored when Proline or N-methylated amino acids are at position 2) brings the free N-terminal primary amine into close spatial proximity with the carbonyl carbon of the second residue. A nucleophilic attack ensues, cleaving the peptide chain and forming a highly stable 6-membered cyclic dipeptide (the DKP)[3]. This can occur as an analytical artifact during basic HPLC conditions or as a true degradation product during extended storage.

Diagnostic Signature: You will observe two distinct phenomena in your MS1 spectra:

  • A truncated linear peptide missing the first two N-terminal residues [M−AA1​−AA2​+H]+ .

  • The presence of the cyclic dipeptide itself (e.g., if the N-terminus is Asp-Ala, you will see a highly rigid, early-eluting peak at m/z 187.07)[4].

Gas-Phase Sequence Scrambling

Q: When performing Collision-Induced Dissociation (CID) MS/MS on my peptidomimetic, I am seeing abundant b-ions that map to an impossible amino acid sequence. Is my synthesis completely wrong?

The Causality: Your synthesis is likely fine; you are falling victim to gas-phase sequence scrambling via macrocyclic b-ion formation[5]. According to the "Mobile Proton" model, primary CID fragmentation generates a linear b-ion with a C-terminal oxazolone ring. If the N-terminal amine of your pseudopeptide is unmodified and highly nucleophilic, it will attack this oxazolone ring in the gas phase, forming a macrocyclic intermediate. When this macrocycle re-opens to relieve ring strain, it can cleave at any internal amide bond—not just the original one[6]. This displaces internal residues to the termini, generating a completely scrambled b-ion series that will fail standard bioinformatics searches.

Self-Validating Protocol: N-Terminal Capping To prove that the anomalous fragments are scrambling artifacts and not synthesis errors:

  • Derivatization: Take a 10 µL aliquot of your pseudopeptide (approx. 1 mg/mL). Add 1 µL of acetic anhydride and 1 µL of triethylamine to acetylate the N-terminus. Incubate for 30 minutes at room temperature.

  • Re-acquire MS/MS: Inject the acetylated sample and perform CID MS/MS.

  • Evaluate Causality: Acetylation removes the nucleophilicity of the N-terminal amine, physically preventing it from attacking the oxazolone ring. If the "impossible" sequence ions disappear and the spectrum simplifies to direct sequence ions, the original peaks were definitively scrambling artifacts.

Scrambling A Linear Peptide Precursor Ion B Linear b-ion (C-terminal Oxazolone) A->B CID Fragmentation C Macrocyclic b-ion Intermediate B->C Nucleophilic Attack by N-terminus D Sequence Scrambled Fragment Ions C->D Random Ring Opening

Mechanistic pathway of gas-phase peptide sequence scrambling during CID.

Adduct Suppression in Depsipeptides and Peptoids

Q: My depsipeptide shows almost no [M+H]+ signal, but massive peaks for [M+Na]+ and [M+K]+ . How do I force protonation for MS/MS?

The Causality: Canonical peptides have an abundance of amide protons and basic side chains that readily accept protons during ESI. Depsipeptides (containing ester bonds) and peptoids (N-alkylated glycines) lack these critical amide protons. This drastically lowers their gas-phase proton affinity. Furthermore, the oxygen-rich backbone of esters acts as a powerful chelating agent for alkali metals[7]. Consequently, trace sodium or potassium in your solvents will outcompete protons, yielding adducted species that suppress your target signal and resist informative CID fragmentation.

Troubleshooting Protocol:

  • Solvent Purge: Switch to LC-MS grade water and organic solvents packaged in glass, not plastic (plastic leaches sodium).

  • Matrix Modification: Add 0.1% Formic Acid and 0.05% Trifluoroacetic acid (TFA). While TFA suppresses ESI signal generally, its high acidity is often required to force protonation onto the low-affinity depsipeptide backbone.

  • Desalting: If analyzing reaction mixtures, utilize a solid-phase extraction (SPE) C18 ZipTip protocol prior to injection to strip alkali metals.

Summary of Diagnostic Artifacts

Use the following table as a quick-reference guide to diagnose the root cause of your mass spectrometry anomalies based on the quantitative mass shifts observed.

Artifact TypeCommon Pseudopeptide MotifDiagnostic Mass Shift / IndicatorRoot Cause (Causality)
Diketopiperazine (DKP) N-terminal Proline, N-methylated AAs, Asp-AlaLoss of N-terminal dipeptide mass; presence of early-eluting cyclic dipeptide (e.g., m/z 187 for Asp-Ala).Nucleophilic attack of N-terminus on the 2nd amide carbonyl, cleaving the chain.
Sequence Scrambling Unmodified N-terminus, highly acidic internal residuesNon-direct sequence b-ions mapping to incorrect sequence permutations.Gas-phase macrocyclization of the b-ion and random ring opening during CID.
In-Source Fragmentation Depsipeptides (ester bonds), acid-labile linker payloadsTruncated mass exactly co-eluting ( Δ RT=0) with the intact precursor.Excessive ESI desolvation energy/cone voltage breaking labile bonds.
Adduct Suppression Depsipeptides, PeptoidsHigh abundance of [M+Na]+ (+21.98 Da) or [M+K]+ (+37.95 Da), low [M+H]+ .Reduced proton affinity due to lack of amide protons; oxygen-rich backbone coordinates metals.

References

  • Gas-phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling National Institutes of Health (PMC) URL:[Link]

  • The extent and effects of peptide sequence scrambling via formation of macrocyclic B ions in model proteins PubMed URL:[Link]

  • In-Source Fragmentation and the Sources of Partially Tryptic Peptides in Shotgun Proteomics National Institutes of Health (PMC) URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide National Institutes of Health (PMC) URL:[Link]

  • A Simple Defined Medium for the Production of True Diketopiperazines in Xylella fastidiosa and Their Identification MDPI URL:[Link]

  • Sample Preparation for MALDI-TOF Mass Spectrometry of Model Prebiotic Reactions in Simulated Ocean World Environments National Institutes of Health (PMC) URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Enzymatic Stability of ψ(CH₂NH) vs. Amide Bonds in Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating the challenges of peptide-based therapeutics, overcoming rapid enzymatic degradation is a paramount concern. The inherent susceptibility of the native amide bond to proteolytic cleavage significantly curtails the in vivo half-life and, consequently, the therapeutic efficacy of many promising peptide candidates. This guide provides an in-depth comparison of the enzymatic stability of the natural amide bond versus the reduced amide bond isostere, psi(CH₂NH), a key modification in the design of robust peptidomimetics. We will delve into the mechanistic underpinnings of this enhanced stability, provide detailed experimental protocols for its evaluation, and present supporting data to guide your research and development efforts.

The Amide Bond: A Target for Proteolysis

The peptide bond, a type of amide linkage, is the cornerstone of protein and peptide structure. However, its very nature makes it a prime target for a vast array of enzymes known as proteases or peptidases.[1] These enzymes catalyze the hydrolysis of the amide bond, a process that, while essential for normal physiological protein turnover, is a major hurdle in the development of peptide drugs.[1][2]

The mechanism of action for many common proteases, such as serine proteases, involves a nucleophilic attack on the carbonyl carbon of the amide bond.[3] This leads to the formation of a transient tetrahedral intermediate, which then resolves, resulting in the cleavage of the peptide backbone.[3] This process is highly efficient, leading to the rapid degradation of therapeutic peptides in biological fluids like blood, plasma, and serum, which are rich in proteases.[2][4]

The Reduced Amide Bond [ψ(CH₂NH)]: A Shield Against Degradation

To counteract this enzymatic vulnerability, medicinal chemists have developed various strategies to modify the peptide backbone, with the introduction of the reduced amide bond isostere, ψ(CH₂NH), being a particularly successful approach. This modification involves the reduction of the carbonyl group (C=O) of the amide bond to a methylene group (CH₂), fundamentally altering its chemical properties.

The enhanced enzymatic stability of the ψ(CH₂NH) bond stems from two primary factors:

  • Loss of the Carbonyl Group: The carbonyl oxygen is a key recognition element for many proteases, facilitating the binding of the enzyme to the peptide substrate. Its removal in the ψ(CH₂NH) isostere disrupts this recognition, significantly reducing the affinity of proteases for the modified peptide.

  • Altered Electronic and Conformational Properties: The planar and rigid nature of the amide bond, a result of resonance between the carbonyl group and the nitrogen lone pair, is crucial for its interaction with the active site of proteases.[1] The reduced amide bond is more flexible and lacks this planarity, further hindering its ability to fit into the catalytic site of these enzymes.

This inherent resistance to enzymatic cleavage translates directly into a longer biological half-life for peptides incorporating the ψ(CH₂NH) modification.

Visualizing the Difference: Enzymatic Action on Amide vs. ψ(CH₂NH) Bonds

The following diagrams illustrate the fundamental difference in how proteases interact with a standard amide bond versus a reduced amide bond.

cluster_0 Amide Bond Cleavage Amide_Bond Peptide with Amide Bond (-CO-NH-) Binding Enzyme-Substrate Complex Amide_Bond->Binding Recognition & Binding Protease Protease Protease->Binding Cleavage Tetrahedral Intermediate Binding->Cleavage Nucleophilic Attack Products Cleaved Peptide Fragments Cleavage->Products Bond Scission

Mechanism of amide bond cleavage by a protease.

cluster_1 Reduced Amide Bond Resistance Reduced_Amide Peptide with ψ(CH₂NH) Bond No_Binding No Recognition/ Binding Reduced_Amide->No_Binding Protease_2 Protease Protease_2->No_Binding Intact_Peptide Intact Pseudopeptide No_Binding->Intact_Peptide Resistance to Cleavage G cluster_workflow Experimental Workflow for Enzymatic Stability Assay start Prepare Peptide Stock Solution incubation Incubate Peptide in Pre-warmed Plasma/Serum (37°C) start->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling quenching Quench Enzymatic Reaction (e.g., with cold ACN) sampling->quenching precipitation Precipitate Proteins (Centrifugation) quenching->precipitation analysis Analyze Supernatant by HPLC-MS precipitation->analysis calculation Calculate Remaining Peptide & Determine Half-life (t½) analysis->calculation

Sources

A Senior Application Scientist's Guide to Peptide Bond Isosteres: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptides to enhance their therapeutic potential is a cornerstone of modern medicinal chemistry. The inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor membrane permeability, often curtail their clinical utility. Replacing the native amide bond with a structurally similar but functionally distinct isostere is a powerful strategy to overcome these hurdles. This guide provides an in-depth, objective comparison of the biological efficacy of common peptide bond isosteres, supported by experimental data and detailed methodologies, to empower informed decisions in peptidomimetic design.

The Rationale for Isosteric Replacement: Beyond Simple Mimicry

The peptide bond, while central to protein structure and function, is also the primary site of enzymatic cleavage. Peptide bond isosteres are chemical moieties that mimic the stereoelectronic properties of the amide bond but confer resistance to hydrolysis.[1][2] However, the impact of an isosteric substitution extends far beyond metabolic stability. It can profoundly influence a peptide's conformational preferences, hydrogen bonding capacity, and polarity, thereby modulating its binding affinity for its biological target and its ability to traverse cellular membranes.[1][3] Understanding these multifaceted effects is critical for the rational design of effective peptidomimetics.

This guide will focus on a comparative analysis of some of the most widely employed peptide bond isosteres: thioamides, esters, alkenes, and 1,2,3-triazoles. We will delve into their impact on three key pillars of biological efficacy:

  • Metabolic Stability: Resistance to enzymatic degradation.

  • Binding Affinity: The strength of the interaction with the target receptor or enzyme.

  • Cell Permeability: The ability to cross cell membranes and reach intracellular targets.

Comparative Analysis of Common Peptide Bond Isosteres

The selection of an appropriate isostere is a nuanced decision that depends on the specific goals of the peptide modification. The following sections provide a comparative overview of the key properties of prominent isosteres.

Thioamides: Enhancing Stability with a Subtle Shift

The replacement of the amide carbonyl oxygen with a sulfur atom to form a thioamide is a conservative modification that can significantly enhance metabolic stability.[4][5] This is attributed to the different electronic properties of the C=S bond compared to the C=O bond, which renders it less susceptible to nucleophilic attack by proteases.[4]

PropertyNative Amide BondThioamide IsostereImpact on Biological Efficacy
Metabolic Stability Susceptible to proteolysisGenerally increased resistance to proteolysis.[4][5]Positive: Increased in vivo half-life.
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)H-bond donor (N-H) and weaker H-bond acceptor (C=S).[1]Context-dependent: Can alter binding affinity depending on the importance of the carbonyl oxygen as an H-bond acceptor in the native peptide-target interaction.
Conformation Planar, with a preference for the trans isomerPlanar, with a higher rotational barrier around the C-N bond.[1]Context-dependent: Can rigidify the peptide backbone, which may be beneficial or detrimental to binding.
Polarity PolarMore polar than the corresponding amide.Negative: May decrease passive cell permeability.

A notable study demonstrated that a single thioamide substitution in a macrocyclic peptide resulted in a significant improvement in its serum half-life from 12 hours for the parent peptide to 36 hours for the thioamide analog.[6]

Esters: A Trade-off Between Stability and Hydrogen Bonding

Replacing the amide bond with an ester linkage is another common strategy to block proteolysis.[7] While effective at enhancing metabolic stability, this modification comes at the cost of eliminating the hydrogen bond donating capacity of the amide N-H group.[1][7]

PropertyNative Amide BondEster IsostereImpact on Biological Efficacy
Metabolic Stability Susceptible to proteolysisResistant to proteases, but may be susceptible to esterases.[7]Positive: Increased resistance to proteolytic degradation.
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)Only an H-bond acceptor (C=O).[1]Negative: Loss of a key H-bond donor can significantly reduce binding affinity if the N-H is involved in a crucial interaction with the target.
Conformation Planar, with a preference for the trans isomerPlanar, with a lower rotational barrier compared to the amide bond.[1]Context-dependent: Increased flexibility could be advantageous or disadvantageous for binding.
Polarity PolarLess polar than the corresponding amide.Positive: Can improve passive cell permeability.[8]

Research has shown that amide-to-ester substitutions can significantly improve the membrane permeability of cyclic peptides, a desirable attribute for targeting intracellular proteins.[7][8]

Alkenes: A Non-Polar and Rigid Mimic

Alkene isosteres, where the amide bond is replaced by a carbon-carbon double bond, represent a more significant structural and electronic perturbation.[1][9] They are completely resistant to hydrolysis and are non-polar, which can be advantageous for cell permeability. However, the loss of both hydrogen bond donor and acceptor capabilities can be detrimental to binding affinity.

PropertyNative Amide BondAlkene IsostereImpact on Biological Efficacy
Metabolic Stability Susceptible to proteolysisCompletely resistant to hydrolysis.[1]Positive: Excellent metabolic stability.
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)No H-bond donor or acceptor capabilities.[1]Negative: Complete loss of H-bonding potential often leads to a significant decrease in binding affinity.
Conformation Planar, with a preference for the trans isomerPlanar and rigid, with a fixed cis or trans geometry.[1]Context-dependent: The fixed geometry can be used to lock the peptide into a bioactive conformation.
Polarity PolarNon-polar.[1]Positive: Can significantly enhance cell permeability.

The rigid nature of the alkene bond has been exploited to create conformationally locked peptide analogs, providing valuable tools for structure-activity relationship studies.[1]

1,2,3-Triazoles: A Versatile and Stable Linker

The 1,4-disubstituted 1,2,3-triazole ring, often installed via "click chemistry," has emerged as a popular amide bond surrogate.[10][11] It is exceptionally stable to chemical and enzymatic degradation and can mimic the trans-amide bond geometry.[11]

PropertyNative Amide Bond1,2,3-Triazole IsostereImpact on Biological Efficacy
Metabolic Stability Susceptible to proteolysisHighly resistant to metabolic degradation.[11]Positive: Excellent metabolic stability.
Hydrogen Bonding H-bond donor (N-H) and acceptor (C=O)The N-2 and N-3 atoms can act as H-bond acceptors, and the C-5 proton can be a weak H-bond donor.[11]Context-dependent: Can partially mimic the H-bonding properties of the amide bond, but with different geometry and strength.
Conformation Planar, with a preference for the trans isomerPlanar and rigid.[11]Context-dependent: The rigid structure can pre-organize the peptide for binding.
Polarity PolarThe triazole ring has a significant dipole moment.[11]Variable: The overall impact on permeability depends on the context of the entire molecule.

The ease of synthesis and the favorable physicochemical properties of the triazole ring make it an attractive isostere for improving the drug-like properties of peptides.[10]

Experimental Methodologies for Efficacy Evaluation

The objective assessment of the biological efficacy of peptide bond isosteres relies on a suite of robust and validated in vitro assays. The following sections detail the standard protocols for evaluating metabolic stability, binding affinity, and cell permeability.

In Vitro Metabolic Stability Assay Using HPLC

This assay determines the rate of degradation of a peptide in a biological matrix, such as plasma or liver microsomes.

Stability_Assay Peptide Peptide Analog Incubation Incubation at 37°C Peptide->Incubation Matrix Biological Matrix (e.g., Plasma, Microsomes) Matrix->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching (e.g., Acetonitrile) Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Result Quantification of Intact Peptide Analysis->Result

Caption: Workflow for In Vitro Metabolic Stability Assay.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

    • Thaw the biological matrix (e.g., human plasma, rat liver microsomes) and keep it on ice.

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the biological matrix to 37°C.

    • Spike the peptide stock solution into the matrix to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching:

    • Immediately add the aliquot to the quenching solution to stop enzymatic degradation and precipitate proteins.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its metabolites.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide from the degradation curve.

Binding Affinity Measurement by Fluorescence Polarization

Fluorescence polarization (FP) is a solution-based, homogeneous technique used to measure molecular interactions. It is based on the principle that the polarization of fluorescence is dependent on the rotational speed of the fluorescent molecule.

FP_Assay cluster_free Unbound State cluster_bound Bound State Free_Ligand Fluorescently Labeled Peptide (Fast Rotation) Low_P Low Polarization Free_Ligand->Low_P Polarized Excitation Bound_Complex Peptide-Receptor Complex (Slow Rotation) Free_Ligand->Bound_Complex + Receptor High_P High Polarization Bound_Complex->High_P Polarized Excitation

Caption: Principle of Fluorescence Polarization Binding Assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled peptide (tracer).

    • Prepare a stock solution of the unlabeled test peptide (competitor).

    • Prepare a stock solution of the target protein (receptor) in a suitable buffer.

  • Assay Setup (Competition Assay):

    • In a microplate, add a fixed concentration of the receptor and the fluorescently labeled peptide.

    • Add serial dilutions of the unlabeled test peptide to the wells.

    • Include control wells with only the tracer (for minimum polarization) and wells with tracer and receptor but no competitor (for maximum polarization).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the tracer binding).

    • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation.

Cell Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive membrane permeability. It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[12]

PAMPA_Assay Donor Donor Well (Peptide Solution) Membrane Artificial Membrane (Lipid in Organic Solvent) Donor->Membrane Diffusion Analysis Quantification of Peptide in Both Compartments (LC-MS/MS) Donor->Analysis Acceptor Acceptor Well (Buffer) Membrane->Acceptor Acceptor->Analysis

Sources

Comparing Boc vs. Fmoc chemistry for pseudopeptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Navigating Pseudopeptide Synthesis: A Comparative Guide to Boc vs. Fmoc Chemistry

Introduction: The Pseudopeptide Challenge

In modern drug development, natural peptides often suffer from poor metabolic stability and low membrane permeability. To overcome these limitations, researchers engineer pseudopeptides (peptidomimetics)—molecules incorporating non-canonical amino acids, backbone modifications (e.g., azapeptides, depsipeptides), or cyclic constraints[1].

The assembly of these complex structures relies heavily on Solid-Phase Peptide Synthesis (SPPS). However, the introduction of unnatural steric bulk and altered hydrogen-bonding dynamics makes pseudopeptide synthesis notoriously difficult. Choosing the correct chemical strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) —is a critical decision that dictates coupling efficiency, sequence fidelity, and overall yield[2].

Mechanistic Foundations: Orthogonality vs. Graduated Lability

The fundamental distinction between Fmoc and Boc SPPS lies in their protection schemes, which directly cause the differing physical behaviors of the growing pseudopeptide chain[2].

  • Fmoc Strategy (Orthogonal Protection): Fmoc relies on a base-labile N-terminal protecting group (removed by piperidine) and acid-labile side-chain protecting groups (cleaved by Trifluoroacetic Acid, TFA)[3]. Because the deprotection and cleavage mechanisms are entirely independent (orthogonal), the peptide remains in a neutral state during assembly. While this mild environment is excellent for preserving delicate heterocyclic pseudopeptide backbones, the neutral state can exacerbate interchain hydrogen bonding, leading to aggregation in long sequences[4].

  • Boc Strategy (Graduated Acid Lability): Boc utilizes a weak acid (TFA) for N-terminal deprotection and a dangerously strong acid (anhydrous Hydrofluoric Acid, HF) for global cleavage[2]. The causality of its success in difficult sequences lies in the continuous acidic environment: the repetitive TFA deprotection protonates the N-terminus, chemically disrupting interchain hydrogen bonds and forcing the growing pseudopeptide chain into a solvated, extended conformation[5].

Orthogonality cluster_Boc Boc Strategy (Graduated Acid Lability) cluster_Fmoc Fmoc Strategy (Orthogonal Protection) B1 Step 1 TFA Deprotection B2 Step 2 Coupling (In Situ Neutralization) B1->B2 B3 Step 3 HF Global Cleavage B2->B3 F1 Step 1 Piperidine Deprotection F2 Step 2 Coupling (Basic/Neutral) F1->F2 F3 Step 3 TFA Global Cleavage F2->F3

Fig 1. Mechanistic comparison of Boc and Fmoc SPPS cleavage and deprotection logic.

Comparative Performance in Pseudopeptide Synthesis

When synthesizing pseudopeptides, the choice between Boc and Fmoc is rarely arbitrary. For instance, the synthesis of certain 1,2,4-oxadiazole-based Phe-Gly mimetics using Boc chemistry requires highly specialized handling (e.g., TMSI deprotection) because standard TFA exposure can induce racemization of the heterocyclic building blocks[6]. Conversely, Fmoc is universally preferred for acid-sensitive modifications but struggles with extreme steric hindrance.

Table 1: Quantitative & Qualitative Comparison of SPPS Strategies

ParameterFmoc StrategyBoc Strategy
Protection Mechanism True orthogonal (Base/Acid)[3]Graduated acid lability (Weak/Strong Acid)[2]
N-Terminal Deprotection 20% Piperidine in DMF (Mild)100% TFA or 50% TFA/DCM (Harsh)
Global Cleavage 95% TFA CocktailAnhydrous HF or TFMSA (Highly toxic)[4]
Aggregation Control Poor (neutral chain promotes H-bonding)Superior (protonated chain disrupts H-bonds)[4]
Pseudopeptide Compatibility Ideal for acid-sensitive backbones & glycosylationsIdeal for sterically hindered/hydrophobic mimetics
Average Crude Purity Generally >85% (sequence dependent)[7]70-85% (harsher final cleavage side-products)[8]

Self-Validating Experimental Methodologies

To guarantee scientific integrity, experimental protocols must be self-validating. Below are field-proven methodologies for synthesizing challenging pseudopeptides using both strategies.

Protocol A: Fmoc-Based Synthesis of an Aza-Pseudopeptide

Azapeptides replace the α-carbon of an amino acid with a nitrogen atom, creating a secondary amine that is notoriously difficult to couple onto.

  • Resin Swelling: Swell Rink Amide resin in DMF/DCM (1:1) for 30 minutes. Causality: Expanding the polymer matrix maximizes solvent accessibility to the active sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Self-Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the deprotection effluent. A plateau in absorbance quantifies complete Fmoc removal.

  • Washing: Wash thoroughly with DMF (5 x 1 min) to remove residual base, preventing premature deprotection of the subsequent monomer.

  • Coupling: Pre-activate the Fmoc-aza-monomer using DIC and Oxyma Pure (1:1:1 eq) for 3 minutes, then add to the resin for 2 hours. Causality: DIC/Oxyma is strictly preferred over uronium salts (like HATU) for slow-coupling non-canonical monomers. If HATU is used and coupling is slow, it will irreversibly cap the unreacted amine with a guanidinium group, halting synthesis.

  • Validation: Perform a Chloranil test. Causality: Because azapeptides contain secondary amines, the standard Kaiser (ninhydrin) test will yield a false negative. A colorless Chloranil test confirms >99% coupling efficiency.

  • Global Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Triisopropylsilane (TIS) acts as a carbocation scavenger to prevent side-chain realkylation.

Workflow Start Resin Preparation Deprot Fmoc Removal (20% Piperidine) Start->Deprot Test1 UV Monitoring (Dibenzofulvene peak) Deprot->Test1 Validate Couple Monomer Coupling (DIC/Oxyma) Test1->Couple Test2 Colorimetric Assay (Kaiser/Chloranil Test) Couple->Test2 Validate Test2->Deprot Incomplete (Re-couple) / Complete (Next Cycle) Cleave TFA Cleavage & Scavengers Test2->Cleave Sequence Complete

Fig 2. Self-validating Fmoc SPPS workflow ensuring high-fidelity pseudopeptide assembly.

Protocol B: Boc-Based Synthesis of a Sterically Hindered Peptoid

For highly aggregating, sterically hindered sequences where Fmoc fails, Boc chemistry utilizing in situ neutralization is the gold standard[4].

  • Resin Preparation: Swell MBHA resin in DCM.

  • Boc Deprotection: Treat with 100% TFA (2 x 1 min). The rapid acidic deprotection protonates the growing chain, disrupting interchain hydrogen bonds.

  • In Situ Neutralization & Coupling: Add the Boc-monomer, HBTU, and DIEA directly to the unwashed, TFA-saturated resin. Causality: Neutralizing the resin simultaneously with the coupling step prevents the transient aggregation that inevitably occurs if a separate neutralization wash is performed[4].

  • Validation: Perform the quantitative ninhydrin (Kaiser) test to ensure complete coupling.

  • Global Cleavage: Transfer the resin to a specialized Teflon HF cleavage apparatus. Treat with anhydrous HF and p-cresol (scavenger) at 0°C for 1 hour. Causality: The extreme strength of HF is required to cleave the robust benzyl-based side-chain protecting groups and the strong peptide-resin anchor[4].

Strategic Decision Matrix for Drug Development

Ultimately, the decision between Boc and Fmoc SPPS must be evaluated on a case-by-case basis[2].

  • Default to Fmoc for routine pseudopeptide synthesis, acid-sensitive mimetics, and laboratories lacking specialized HF-handling infrastructure. Its amenability to automation and milder conditions make it the industry standard[5].

  • Pivot to Boc only when synthesizing exceptionally long pseudopeptides (>40 residues), sequences with severe hydrophobic aggregation, or when specific backbone modifications require base-free conditions to prevent epimerization.

References[2] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9eYz_W5nzXzZU9LX4ZSbou6_UFt9C0WaJZqlDjzOsTSopyhjMY_PY1f1wlejE1my6srFGYfoLdWW87VgcqU3TicmXWXjkuajlN2NzjAygjzJzPSEUMOLngHJkNGP4GysHeS80hTRm-6CXK1TNVynSLiRda6hsAKBhVSb4-R93MJG6svnlAX6cRIEchY_0BsMP9RkzQUOJQsdZhrBT9teqnjM=[5] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElLcQMfPEZEa723bE1X75AVNQTANUDQOqnON_0ORPbnOJKjg7DIF1p79S6Y8bjagclXBjkDTuohW9FTe4kKYHkTAzZOgZyTwDpIv3Op9E4pip5fIE696_mrNFZ85d4KTtXJC-HiU54ewy3a9aEDW3859ibcDB-pW0h_tvXGlP_mhMJqpPx831Wu8vsXDJtgl2-oc6RwmxS8XpRV6PjaiSkgBAeqBhh[8] A Comparative Guide to Boc vs. Fmoc Strategy for Trp-Phe Peptide Synthesis. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0-1yWQRaYg29MlmG2NgaEMFZakNFJqY7ki0h8ulRsZwEmcq_pPrqZbgvI79huW2V3q4rkRhNbm4XlouSedmSGv2RJkbgDmSQkLacB0CHeXpehK0sG8juzAoHr00gUqqlhQPDPAk8ur4tnUQLRDpe4rQG6hKKYElGQn59rSHxQXJkisdQQm245_7yW8zM9AbmocIC-HFJkoBpwjbVPY6gVdGIG0lc8[4] Planning a Peptide Synthesis. AAPPTec.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDDWwBO5l5N_Dk-YChmR2XkR1tgg3qmolhTMp3dxaO-XAz9pfXAeKTs7RmZv3Qa39z3LqOptYEWkTGpFWdAb2JZGZTGqJPLfrdfDRwldhK10sZiP6ye6pwEQcB_lt_cKmjvQ6TXN0mwedu7y3WC-jmltYik20BB000SUTG6mqZysoTImB8DyRIY8x9b2x2Zw9Q9lyBvCEp8w==[7] Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. BenchChem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFObA4L33WpndNKyJ8kyGvGq83SVf5oCGUXv4g7-KfVh5kAdP7xrC2x7n8-sJLtrumLrz4BViWh2bIlmLGAz9s097jG3fIKrPLszQUvYIpnaGAMz-ak_4YNYVZDW4DADaSvbyrAS8Ie0KPk73qgNl5XSZsZtw5kYglaxEzNdyr_AAu5Jkv-nYTkXjVNogGVoCRnB_bm9b2LUNTQcZ6zoKM=[3] Advances in Fmoc solid-phase peptide synthesis. NIH/PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE81h3nEJRF9z1ntoElShB2ZaOEQxoTi2RDp1ssCKKZXLhGq0nx2VwWQAwON2-qtEWF4Bhhlz1EkdhbNqMMNGL_XUIV4eqiv32zb23V68eFDWzOflLRAnAPHE30WV3cOLDh6-M05rPCV4bmvqk=[1] Non-Canonical Amino Acids as Building Blocks for Peptidomimetics. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLY72n2-p_4uORAODkPusop4iHV9ZrOv1Wn8Vr8vQYu0VfsDrKkfarjNmMN5kXcAySaCJQ70sHlgQid_LUmhxuujg_VOJ8cVNlpr37W52GWrzY6SZmMdBb62axhnVe9VGisg==[6] Design, Synthesis, and Evaluation of Phe-Gly Mimetics: Heterocyclic Building Blocks for Pseudopeptides. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkjYxI9jjtPKkAC6uXaZHJLTMTyAirWoAFSbyH-4kavgTLzw84bNz264Z4PrljmcZlAddXHkdTxWwsdVzlii9o3jlHV8RiMTMgoBwQ7ryFNCmiQjzLWs_jIJH5RunqBevOIP8XKs5W

Sources

A Senior Application Scientist's Guide to Reduced Amide Bond Mimetics: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge and Allure of the Amide Bond

In the landscape of drug discovery and chemical biology, peptides represent a class of molecules with unparalleled specificity and biological activity. At the heart of every peptide and protein lies the amide bond, a deceptively simple linkage that dictates structure and function.[1] This covalent bond, formed between an α-amino group and a carboxyl group, is characterized by its planar geometry due to resonance stabilization, which imparts a partial double-bond character.[2][3] This rigidity is fundamental to the formation of stable secondary structures like α-helices and β-sheets.

However, the very properties that make the amide bond biologically essential also render it a primary liability for therapeutic peptides. It is the specific target of a vast arsenal of endogenous proteases, leading to rapid degradation and poor metabolic stability.[4] This inherent vulnerability has driven the development of peptidomimetics, a field dedicated to engineering molecules that retain the biological activity of peptides but possess superior drug-like properties. A cornerstone of this strategy is the replacement of the labile amide bond with a stable isostere.

This guide provides a head-to-head comparison of one of the most fundamental and effective isosteres—the reduced amide bond ψ[CH₂-NH]—against other common amide mimetics. We will delve into the structural and physicochemical consequences of this substitution, provide supporting experimental data and protocols, and offer insights into the causal relationships that should guide your research and development efforts.

The Reduced Amide Bond ψ[CH₂-NH]: A Profile

The reduced amide isostere, where the carbonyl oxygen of the amide bond is replaced by a methylene group, is one of the simplest and most widely utilized pseudopeptide linkages.[5] This seemingly minor modification introduces a cascade of significant changes to the peptide backbone, fundamentally altering its properties.

  • Increased Flexibility: The planar, rigid nature of the amide bond is replaced by a flexible ethyleneamine linkage, introducing two new rotatable single bonds. This enhances the conformational freedom of the peptide backbone.[5]

  • Enhanced Hydrophilicity and Positive Charge: The substitution creates a secondary amine, which is typically protonated at physiological pH. This not only increases the overall hydrophilicity of the molecule but also introduces a localized positive charge into the backbone.[5][6][7]

  • Altered Hydrogen Bonding: The carbonyl oxygen, a key hydrogen bond acceptor, is removed. The amide proton, a hydrogen bond donor, is retained as the amine proton. This shift in hydrogen bonding potential can profoundly influence interactions with biological targets and secondary structure formation.

  • Exceptional Proteolytic Resistance: The absence of the carbonyl group renders the linkage unrecognizable to the active sites of most proteases, conferring significant resistance to enzymatic degradation.[5][8]

Caption: Workflow for solid-phase synthesis of a reduced amide pseudopeptide.

Experimental Protocol 2: Proteolytic Stability Assay

Objective: To compare the stability of a native peptide and its reduced amide analog in the presence of a protease.

Materials:

  • Purified native peptide and pseudopeptide analog.

  • Protease solution (e.g., Trypsin, Chymotrypsin, or a broad-spectrum protease like Pronase E in an appropriate buffer). [9]* Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system with a C18 column.

Methodology:

  • Sample Preparation: Prepare stock solutions of the native peptide and the pseudopeptide at a known concentration (e.g., 1 mg/mL) in the reaction buffer.

  • Reaction Initiation: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined enzyme:substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution. This denatures the enzyme and stops the digestion.

  • HPLC Analysis: Analyze each quenched time point sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the full-length peptide.

  • Data Analysis: Plot the percentage of remaining intact peptide against time for both the native peptide and the pseudopeptide. Calculate the half-life (t₁/₂) for each. A significantly longer half-life for the pseudopeptide demonstrates enhanced proteolytic stability.

Comparative Data Analysis

The true value of an amide mimetic is demonstrated through quantitative comparison. Below is a representative table summarizing the kind of data generated when comparing a hypothetical native bioactive peptide (Peptide-N) with its reduced amide analog (Peptide-RA).

ParameterPeptide-N (Native)Peptide-RA (ψ[CH₂-NH])Rationale for Change
Receptor Binding Affinity (Ki, nM) 10.525.2Loss of a key H-bond acceptor (C=O) or increased flexibility may slightly decrease affinity. [10]
Proteolytic Half-Life (t₁/₂, min in serum) 5>1440 (24h)The ψ[CH₂-NH] bond is not recognized or cleaved by serum proteases. [5][9]
Aqueous Solubility (mg/mL at pH 7.4) 0.82.5The protonated secondary amine in the backbone increases overall hydrophilicity. [5]
Cell Permeability (Flow Cytometry) LowModerateThe positive charge and increased flexibility can sometimes facilitate membrane interaction. [6]

Expert Interpretation: The data illustrates a classic trade-off. The introduction of the reduced amide bond dramatically improves metabolic stability and solubility, key hurdles in drug development. [11]This often comes with a modest decrease in binding affinity, which may be due to the loss of a critical hydrogen bond with the receptor or an altered conformational presentation of the pharmacophoric side chains. The goal for the medicinal chemist is to strategically place the mimetic where it confers stability without disrupting the essential binding motif.

A Design & Synthesis of Pseudopeptide Analog B Physicochemical Characterization A->B C In Vitro Biological Evaluation A->C E Solubility Assay B->E Assess solubility F Proteolytic Stability Assay B->F Assess stability G Receptor Binding Assay C->G Determine affinity H Cellular Activity Assay C->H Measure function D Lead Optimization E->D Analyze Data F->D Analyze Data G->D Analyze Data H->D Analyze Data

Caption: Logical workflow for the evaluation of a novel pseudopeptide.

Conclusion and Future Outlook

The reduced amide bond mimetic is more than just a tool for enhancing stability; it is a strategic modification that fundamentally alters the physicochemical nature of a peptide. Its introduction of flexibility, hydrophilicity, and a positive charge can be leveraged to overcome multiple challenges in peptide drug development. [5]While alternatives like retro-inverso amides, thioamides, and triazoles offer unique advantages for specific applications, the reduced amide remains a robust, synthetically accessible, and highly effective starting point for improving the therapeutic potential of bioactive peptides. The key to success lies in a rational design approach, where the placement of the mimetic is guided by a thorough understanding of the peptide's structure-activity relationship and validated by rigorous, quantitative experimental data.

References

  • Gante, J. (1994). Recent advances in the synthesis and applications of reduced amide pseudopeptides. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Sisto, A., et al. (1997). Conformational analysis of peptide surrogates. Reduced and retro-amide links in blocked alanine and in secondary structures. Journal of Molecular Structure: THEOCHEM, 398-399, 369-374. [Link]

  • Shin, S. Y., et al. (2000). Characterization of the unique function of a reduced amide bond in a cytolytic peptide that acts on phospholipid membranes. Biophysical Journal, 79(6), 3074-3082. [Link]

  • Raines, R. T. (2011). An evaluation of peptide-bond isosteres. Chemical Biology & Drug Design, 78(3), 347-352. [Link]

  • Chatterjee, J., et al. (2011). An Evaluation of Peptide-Bond Isosteres. Angewandte Chemie International Edition, 50(41), 9724-9736. [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Bio-Synthesis Inc. (2012). Peptide Mimetics. Bio-Synthesis Technical Bulletin. [Link]

  • Guichard, G., et al. (2016). Proteolytically Stable Foldamer Mimics of Host-Defense Peptides with Protective Activities in a Murine Model of Bacterial Infection. Journal of Medicinal Chemistry, 59(17), 7899-7907. [Link]

  • Wipf, P., & Henninger, T. C. (1997). Solid-Phase Synthesis of Peptide Mimetics with (E)-Alkene Amide Bond Replacements Derived from Alkenylaziridines. The Journal of Organic Chemistry, 62(6), 1586-1587. [Link]

  • Guichard, G., et al. (1999). Structural Comparison of Homologous Reduced Peptide, Reduced Azapeptide, Iminoazapeptide, and Methyleneoxypeptide Analogues. Journal of the American Chemical Society, 121(26), 6197-6206. [Link]

  • Muttenthaler, M., et al. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 121(20), 12353-12431. [Link]

  • Skwarczynski, M., & Toth, I. (Eds.). (2020). Peptide Synthesis: Methods and Protocols. Springer. [Link]

  • Skwarczynski, M., & Toth, I. (2020). Peptide Synthesis Methods and Protocols. ResearchGate. [Link]

  • Gellman, S. H., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]

  • Wikipedia contributors. (2024). Peptide bond. Wikipedia. [Link]

  • Muttenthaler, M., et al. (2017). Strategies to improve the physicochemical properties of peptide drugs. Nature Reviews Drug Discovery, 16(5), 321-342. [Link]

  • Wilde, M., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(15), 3529. [Link]

  • Reggio, P. H., et al. (2009). Binding mode prediction of conformationally restricted anandamide analogs within the CB1 receptor. Journal of Molecular Modeling, 15(7), 763-777. [Link]

  • Compton, D. R., et al. (1996). Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs. The Journal of Pharmacology and Experimental Therapeutics, 277(2), 586-594. [Link]

  • Wu, Y., et al. (2023). General chemical structures of β-peptide and reduced amide pseudopeptide. ResearchGate. [Link]

  • Shin, S. Y., et al. (2000). Characterization of the unique function of a reduced amide bond in a cytolytic peptide that acts on phospholipid membranes. PubMed. [Link]

  • Kumar, A., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2619. [Link]

  • Gale, G. D., et al. (2022). From amides to thioamides: understanding enhanced anion binding in acyclic receptors. Chemical Science, 13(2), 485-492. [Link]

  • Wilde, M., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. ResearchGate. [Link]

  • Manera, C., et al. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(6), 1845-1857. [Link]

  • Brik, A. (2008). 1,2,3-Triazoles as Amide-bond Surrogates in Peptidomimetics. ResearchGate. [Link]

  • Morales-Lázaro, S. L., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Pharmaceuticals, 15(4), 488. [Link]

Sources

Safety Operating Guide

Mechanistic Hazard Profiling: The Causality of Segregation

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of Boc-Leu-psi(CH2NH)-Phe-OH

As researchers and drug development professionals scale up the synthesis and application of peptidomimetics, standard biological waste protocols are no longer sufficient. Boc-Leu-psi(CH2NH)-Phe-OH is a highly specialized pseudopeptide building block. Because of its unique structural modifications, its disposal requires strict adherence to chemical hazardous waste protocols rather than standard biological or aqueous waste procedures[1].

This guide provides the authoritative causality behind these hazards and outlines self-validating, step-by-step methodologies for compliant laboratory disposal.

To understand how to dispose of this compound, laboratory personnel must first understand why specific protocols are required. The hazards of Boc-Leu-psi(CH2NH)-Phe-OH are intrinsic to its chemical structure:

  • Environmental Persistence via Proteolytic Stability: The psi(CH2NH) notation indicates a reduced amide bond (a methyleneamine isostere) linking the Leucine and Phenylalanine residues. Natural peptide bonds (-CO-NH-) are rapidly hydrolyzed by environmental proteases. However, the methyleneamine linkage is completely resistant to enzymatic degradation. If poured down the drain, this compound will not biodegrade in municipal wastewater systems, effectively acting as a persistent organic pollutant[2].

  • Pressurization Risk via Acid Lability: The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group. Under acidic conditions (such as exposure to Trifluoroacetic acid or HCl), the Boc group undergoes rapid cleavage, off-gassing isobutylene gas and carbon dioxide[3]. If intact Boc-Leu-psi(CH2NH)-Phe-OH is indiscriminately thrown into a sealed, acidic liquid waste carboy, the resulting gas evolution can cause catastrophic container pressurization and explosive rupture.

Waste Segregation Workflow

Proper segregation is the foundation of Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) compliance. Co-mingling incompatible chemical waste streams exponentially increases disposal costs and laboratory safety risks[4].

G A Boc-Leu-psi(CH2NH)-Phe-OH Waste Source B Solid Waste (Lyophilized/Resin) A->B C Liquid Waste (Synthesis Solutions) A->C F RCRA-Compliant Incineration B->F D Halogenated Solvents (e.g., DCM, Chloroform) C->D E Non-Halogenated Solvents (e.g., DMF, DMSO) C->E D->F E->F

Waste segregation and disposal workflow for pseudopeptide materials.

Quantitative Waste Segregation Matrix

To facilitate rapid decision-making in the laboratory, the following table summarizes the quantitative and regulatory data required for the disposal of Boc-Leu-psi(CH2NH)-Phe-OH across various states of matter.

Table 1: Waste Stream Segregation and EPA Compatibility

Waste StateAssociated Solvents/ReagentsEPA Waste CodePrimary HazardDisposal Routing
Solid Powder None (Lyophilized/Resin)Non-RCRA (Varies)Environmental PersistenceSolid Chemical Incineration
Halogenated Liquid Dichloromethane (DCM)F002Toxicity, Dioxin FormationHalogenated Organic Waste
Non-Halogenated Liquid DMF, Methanol, DMSOD001FlammabilityNon-Halogenated Organic Waste
Acidic Deprotection 50% TFA in DCMD002, F002Corrosivity, PressurizationCorrosive Acidic Waste

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. Do not proceed to the next step until the validation criteria of the current step are met.

Protocol A: Solid Waste (Unused Powder & Contaminated Consumables)

Because the solid compound is environmentally persistent, it must never be disposed of in standard biological biohazard bags or municipal trash[1].

  • Collection: Gather all unused Boc-Leu-psi(CH2NH)-Phe-OH powder, contaminated weighing paper, spatulas, and pipette tips.

  • Containerization: Place materials into a rigid, chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE).

  • Validation Check: Inspect the exterior of the container to ensure no residual powder is present. Wipe down the exterior with a damp solvent rag if necessary.

  • Labeling & Storage: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste - Pseudopeptide" and date it. Store in a designated satellite accumulation area until EHS pickup[4].

Protocol B: Liquid Waste from Synthesis (Organic Solvents)
  • Segregation: Determine the solvent matrix. You must separate halogenated (e.g., Dichloromethane) from non-halogenated (e.g., N,N-Dimethylformamide) waste streams. Causality: Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.

  • Transfer: Using a chemical fume hood, carefully pour the peptide-containing liquid into the appropriate designated carboy.

  • Secondary Containment: Ensure the liquid waste carboy is stored within a secondary containment bund to prevent environmental release in the event of a primary container failure[4].

Protocol C: Managing Acidic Deprotection Waste (Critical Safety Step)

If the waste is generated from a Boc-deprotection step (e.g., using 50% TFA in DCM[3]), you must mitigate the risk of isobutylene gas expansion.

  • Reaction Quenching & Venting: Allow the acidic reaction mixture to fully off-gas isobutylene and CO2 in an actively venting fume hood for a minimum of 30 minutes before transferring it to a waste container.

  • Neutralization: Slowly neutralize the acidic mixture with a weak base (e.g., 5% Diisopropylethylamine (DIPEA) in DCM[3] or saturated sodium bicarbonate) to prevent delayed pressurization in the waste carboy.

  • System Validation: Validate neutralization by checking the pH of the waste mixture with pH indicator strips. The pH must read between 6.0 and 8.0 before the container is permanently sealed.

  • Vented Capping: Even after neutralization, use a vented cap on the waste carboy for the first 24 hours to ensure any residual gas evolution safely escapes without causing container rupture.

References

  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals Benchchem URL
  • Essential Guide to the Proper Disposal of N-Boc-SBP-0636457-OH Benchchem URL
  • University of Wollongong (UOW)
  • AAPPTec (peptide.com)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。